molecular formula C19H36O2 B162526 10Z-Nonadecenoic acid CAS No. 73033-09-7

10Z-Nonadecenoic acid

Número de catálogo: B162526
Número CAS: 73033-09-7
Peso molecular: 296.5 g/mol
Clave InChI: BBOWBNGUEWHNQZ-KTKRTIGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(10Z)-nonadec-10-enoic acid is the (Z)-stereoisomer of 10-nonadecenoic acid.
cis-10-Nonadecenoic acid has been reported in Bos taurus with data available.

Propiedades

IUPAC Name

(Z)-nonadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBOWBNGUEWHNQZ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415561
Record name cis-10-Nonadecenoic acid
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Molecular Weight

296.5 g/mol
Source PubChem
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Physical Description

Solid
Record name 10Z-Nonadecenoic acid
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CAS No.

73033-09-7, 67228-95-9
Record name cis-10-Nonadecenoic acid
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Record name 10-NONADECENOIC ACID, (10Z)-
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Record name 10Z-Nonadecenoic acid
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Foundational & Exploratory

The Biological Role of 10Z-Nonadecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10Z-Nonadecenoic acid, a monounsaturated long-chain fatty acid, has emerged as a molecule of interest in oncological research. This technical guide provides an in-depth overview of its known biological roles, with a particular focus on its anti-tumor activities. Recent studies have elucidated its involvement in the suppression of colorectal cancer stemness and the potential modulation of the p53 tumor suppressor pathway. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound is a C19:1 monounsaturated fatty acid characterized by a cis double bond at the tenth carbon.[1] While initially identified as a component of various natural sources, its biological functions are an active area of investigation. It is classified as a long-chain fatty acid and is known to be practically insoluble in water.[2] Emerging evidence points towards its potential as an anti-tumor agent, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[3][4] This guide aims to consolidate the existing scientific knowledge on this compound's biological role, providing a comprehensive resource for the scientific community.

Known Biological Roles and Mechanisms of Action

The primary biological activities of this compound identified to date revolve around its anti-cancer properties. These include the suppression of cancer stem cells and the potential inhibition of the p53 tumor suppressor protein.

Suppression of Colorectal Cancer Stemness

Recent research has demonstrated that this compound can effectively suppress the properties of colorectal cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

The mechanism of action involves the downregulation of key stem cell markers. Specifically, treatment of colorectal cancer cells with this compound leads to a significant reduction in the expression of Aldehyde Dehydrogenase 1 (ALDH1), CD44, and CD133.[3] These markers are critically involved in maintaining the self-renewal and pluripotent characteristics of CSCs. The downregulation of these markers correlates with a functional impairment of CSCs, as evidenced by a reduced ability to form spheroids in vitro.[3]

G cluster_cell Colorectal Cancer Stem Cell cluster_membrane NDA 10Z-Nonadecenoic acid CD44 CD44 NDA->CD44 downregulates CD133 CD133 NDA->CD133 downregulates ALDH1 ALDH1 NDA->ALDH1 downregulates Stemness Cancer Stemness (Self-renewal, Spheroid Formation) CD44->Stemness CD133->Stemness ALDH1->Stemness

Figure 1. Signaling pathway of this compound in suppressing colorectal cancer stemness.

Inhibition of p53 Activity

Several long-chain fatty acids, including this compound, have been reported to inhibit the activity of the p53 tumor suppressor protein.[1][4] The p53 protein plays a crucial role in cell cycle regulation, DNA repair, and apoptosis, and its inactivation is a common event in cancer. The inhibitory action of long-chain fatty acids has been observed to affect the DNA binding activity of p53.[1] While the precise mechanism of this inhibition by this compound is not yet fully elucidated, it represents a significant area for further investigation, as modulating p53 activity has profound implications for cancer therapy.

G cluster_nucleus Cell Nucleus NDA 10Z-Nonadecenoic acid p53 p53 NDA->p53 inhibits binding to DNA DNA DNA p53->DNA binds to Apoptosis Apoptosis DNA->Apoptosis initiates

Figure 2. Proposed mechanism of p53 inhibition by this compound.

General Anti-Tumor Activity

Beyond the specific mechanisms mentioned above, this compound has demonstrated broader anti-tumor properties. It has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[1] This suggests that its anti-cancer effects may not be limited to colorectal cancer and could be applicable to other cancer types.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological effects of this compound.

Biological Effect Cell Line Parameter Value Reference
Inhibition of Cell ProliferationHL-60IC50295 µM[1]
Biological Effect Cell Line Marker Effect Reference
Suppression of Cancer StemnessColorectal Cancer CellsALDH1Downregulation[3]
CD44Downregulation[3]
CD133Downregulation[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to study the biological role of this compound.

Cell Culture and Treatment
  • Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480) and human promyelocytic leukemia cells (HL-60) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) is run in parallel.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: Cell Culture Flask Trypsinize Trypsinize Cells Start->Trypsinize Centrifuge Centrifuge and Resuspend Trypsinize->Centrifuge Seed Seed Cells in Plates Centrifuge->Seed PrepareNDA Prepare 10Z-Nonadecenoic acid dilutions AddNDA Add compound to cells Seed->AddNDA PrepareNDA->AddNDA Incubate Incubate for specified time AddNDA->Incubate Analysis Perform downstream assays (e.g., Western Blot, Spheroid Assay) Incubate->Analysis

Figure 3. General workflow for cell culture and treatment with this compound.

Spheroid Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Single-cell suspensions of cancer cells are plated in ultra-low attachment plates.

  • Media: Cells are cultured in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Incubation: Plates are incubated for a period of 7-14 days to allow for spheroid formation.

  • Analysis: The number and size of the spheroids are quantified using a microscope and imaging software.

Western Blot Analysis

This technique is used to measure the protein expression levels of specific markers.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALDH1, CD44, CD133, p53) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the protein bands is quantified using densitometry software.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-tumor activities, particularly in the context of colorectal cancer stemness. Its ability to downregulate key stem cell markers and potentially inhibit the p53 pathway highlights its therapeutic potential. However, further research is imperative to fully elucidate its molecular mechanisms of action.

Future studies should focus on:

  • Identifying the direct molecular targets of this compound.

  • Elucidating the upstream signaling events that lead to the downregulation of CSC markers.

  • Investigating the precise mechanism of p53 inhibition and its functional consequences in different cancer models.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.

  • Exploring potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of the biological role of this compound will be instrumental in harnessing its therapeutic potential for the development of novel anti-cancer strategies.

References

The Emerging Role of 10Z-Nonadecenoic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 10Z-Nonadecenoic acid, a monounsaturated omega-9 fatty acid with a C19 chain, is gaining attention within the scientific community for its potential influence on cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a focus on its anti-proliferative and anti-cancer stem cell properties, as well as its potential interactions with key metabolic and signaling pathways.

Physicochemical Properties and Cellular Localization

This compound, also known as cis-10-Nonadecenoic acid, is a long-chain fatty acid.[1] Primarily located in the cell membrane, it is also found in blood and feces.[2] Its structure plays a crucial role in its biological activity.

Anti-Proliferative and Anti-Cancer Stem Cell Functions

Emerging research has highlighted the potential of this compound as an anti-cancer agent.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[3]

Table 1: Inhibitory Effect of this compound on HL-60 Cell Proliferation

Cell LineParameterValueReference
HL-60IC50295 µM[3]

Experimental Protocol: HL-60 Cell Proliferation Assay (General Methodology)

A typical protocol to determine the IC50 value for cell proliferation inhibition involves the following steps:

  • Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (solubilized in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cell Proliferation Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture HL-60 cells seed Seed cells in 96-well plates culture->seed treat Add this compound seed->treat mtt Add MTT reagent treat->mtt read Measure absorbance mtt->read calculate Calculate % viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining the IC50 of this compound on HL-60 cells.

Suppression of Colorectal Cancer Stemness

A recent study has demonstrated that cis-10-nonadecenoic acid can suppress the stemness of colorectal cancer cells. This is evidenced by the downregulation of key cancer stem cell markers.

Table 2: Effect of cis-10-Nonadecenoic Acid on Colorectal Cancer Stem Cell Markers

MarkerEffect
ALDH1Downregulation
CD44Downregulation
CD133Downregulation

Experimental Protocol: Western Blot for Cancer Stem Cell Markers (General Methodology)

  • Cell Lysis: Colorectal cancer cells treated with or without cis-10-nonadecenoic acid are harvested and lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ALDH1, CD44, and CD133. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Mechanisms of Action in Cellular Metabolism

While direct studies on the comprehensive metabolic effects of this compound are limited, its role as a long-chain fatty acid suggests potential interactions with key metabolic pathways.

Inhibition of p53 DNA Binding Activity

Long-chain fatty acids have been shown to inhibit the DNA binding activity of the tumor suppressor protein p53.[1] This inhibitory action is dependent on the structure of the fatty acid, with cis-monounsaturated long-chain fatty acids demonstrating this effect.[1] This suggests a potential mechanism for the observed anti-proliferative effects of this compound.

Logical Relationship: p53 Inhibition by Long-Chain Fatty Acids

G LCFA Long-Chain Fatty Acid (e.g., this compound) DNA_Binding p53 DNA Binding LCFA->DNA_Binding inhibits p53 p53 Tumor Suppressor p53->DNA_Binding Apoptosis Apoptosis DNA_Binding->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Binding->CellCycleArrest

Caption: Inhibition of p53 DNA binding by long-chain fatty acids.

Hypothetical Impact on Fatty Acid and Glucose Metabolism

Based on the known roles of other fatty acids in cellular metabolism, several potential mechanisms for this compound can be hypothesized.

  • Fatty Acid Synthesis: Long-chain fatty acids can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, representing a feedback inhibition mechanism.

  • Fatty Acid Oxidation: The transport of long-chain fatty acids into the mitochondria for β-oxidation is regulated by carnitine palmitoyltransferase 1 (CPT1). The activity of CPT1 is inhibited by malonyl-CoA, the product of the ACC reaction. By inhibiting ACC, this compound could potentially lead to a decrease in malonyl-CoA levels, thereby disinhibiting CPT1 and promoting fatty acid oxidation.

  • Glucose Metabolism: Alterations in fatty acid metabolism can indirectly influence glucose metabolism through the Randle cycle, where increased fatty acid oxidation can lead to a decrease in glucose utilization.

Signaling Pathway: Hypothetical Regulation of Fatty Acid Metabolism by this compound

G cluster_synthesis Fatty Acid Synthesis cluster_oxidation Fatty Acid Oxidation AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 inhibits FattyAcids Fatty Acids FAS->FattyAcids LCFA_cyto Long-Chain Fatty Acid (Cytosol) LCFA_cyto->CPT1 LCFA_mito Long-Chain Fatty Acid (Mitochondria) CPT1->LCFA_mito BetaOx β-Oxidation LCFA_mito->BetaOx AcetylCoA_ox Acetyl-CoA BetaOx->AcetylCoA_ox NonadecenoicAcid This compound NonadecenoicAcid->ACC inhibits (?)

References

The Enigmatic Path to a C19:1 Odd-Chain Fatty Acid: A Technical Guide to the Biosynthesis of 10Z-Nonadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biosynthesis of 10Z-Nonadecenoic acid, a C19:1 odd-chain monounsaturated fatty acid. While the complete pathway has not been fully elucidated in any single organism, this document consolidates current knowledge on odd-chain and unsaturated fatty acid synthesis to propose a comprehensive putative pathway. This guide provides a framework for researchers investigating the metabolism of this and other unusual fatty acids, with potential implications for drug development and nutritional science.

Proposed Biosynthesis Pathway of this compound

The synthesis of this compound is hypothesized to occur in two main stages:

  • De novo synthesis of the C19 saturated fatty acid backbone (Nonadecanoic acid): This process is initiated by the carboxylation of propionyl-CoA, followed by chain elongation via the fatty acid synthase (FAS) complex.

  • Desaturation of Nonadecanoic acid: A specific fatty acid desaturase introduces a cis double bond at the Δ10 position.

A detailed schematic of this proposed pathway is presented below.

Biosynthesis of this compound cluster_0 De Novo Synthesis of Nonadecanoic Acid (C19:0) cluster_1 Desaturation Propionyl-CoA Propionyl-CoA FAS_Complex Fatty Acid Synthase (FAS) Complex Propionyl-CoA->FAS_Complex Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Complex 8x Elongation Cycles Nonadecanoyl-ACP Nonadecanoyl-ACP (C19:0-ACP) FAS_Complex->Nonadecanoyl-ACP Thioesterase Thioesterase Nonadecanoyl-ACP->Thioesterase Nonadecanoic_Acid Nonadecanoic Acid (C19:0) Thioesterase->Nonadecanoic_Acid Desaturase Δ10-Desaturase Nonadecanoic_Acid->Desaturase 10Z_Nonadecenoic_Acid This compound (C19:1Δ10) Desaturase->10Z_Nonadecenoic_Acid H2O H2O Desaturase->H2O NAD(P)+ NAD(P)+ Desaturase->NAD(P)+ O2 O2 O2->Desaturase NAD(P)H NAD(P)H NAD(P)H->Desaturase

Figure 1. Proposed biosynthetic pathway of this compound.

De Novo Synthesis of Nonadecanoic Acid (C19:0)

The biosynthesis of odd-chain fatty acids (OCFAs) diverges from the more common even-chain fatty acid synthesis at the priming step. Instead of acetyl-CoA, propionyl-CoA is utilized as the starter molecule.[1]

The key steps are:

  • Priming: The fatty acid synthase (FAS) complex is primed with a molecule of propionyl-CoA.

  • Elongation: The initial three-carbon unit is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This cycle of condensation, reduction, dehydration, and a second reduction is repeated eight times to synthesize the 19-carbon chain.

  • Termination: The synthesis is terminated by the action of a thioesterase, which cleaves the C19 acyl chain from the acyl carrier protein (ACP) component of the FAS complex, releasing free nonadecanoic acid.

Desaturation of Nonadecanoic Acid

The introduction of the cis double bond at the 10th position of nonadecanoic acid is catalyzed by a Δ10-desaturase enzyme. Fatty acid desaturases are a class of enzymes that introduce double bonds into the hydrocarbon chains of fatty acids.[2][3] The reaction requires molecular oxygen and a reduced cofactor, typically NADH or NADPH, and results in the formation of a double bond and two molecules of water.[4]

The specific Δ10-desaturase responsible for acting on a C19 substrate has not yet been definitively identified. However, the regioselectivity of desaturases is known to be influenced by the chain length of the substrate.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is scarce in the literature. The following table summarizes hypothetical kinetic parameters for the key enzymes based on known values for similar enzymes involved in fatty acid metabolism. These values should be considered as estimates and would require experimental validation.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Fatty Acid SynthasePropionyl-CoA10 - 5050 - 2006.8 - 7.230 - 37
Fatty Acid SynthaseMalonyl-CoA5 - 201000 - 50006.8 - 7.230 - 37
Δ10-DesaturaseNonadecanoic Acid15 - 10010 - 1007.0 - 7.525 - 35

Table 1. Hypothetical kinetic parameters for enzymes in the proposed biosynthesis of this compound.

Experimental Protocols

The following protocols provide a framework for the experimental investigation of the proposed biosynthetic pathway.

In Vivo Labeling to Trace Precursor Incorporation

This experiment aims to confirm the role of propionyl-CoA as the primer for this compound synthesis.

Experimental_Workflow_In_Vivo_Labeling Cell_Culture 1. Grow cell culture of the organism of interest Labeling 2. Supplement medium with ¹³C-labeled propionate (B1217596) Cell_Culture->Labeling Incubation 3. Incubate for a defined period Labeling->Incubation Lipid_Extraction 4. Harvest cells and extract total lipids Incubation->Lipid_Extraction FAME_Derivatization 5. Prepare Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->FAME_Derivatization GCMS_Analysis 6. Analyze by GC-MS to detect ¹³C incorporation into C19:1 FAME_Derivatization->GCMS_Analysis

Figure 2. Workflow for in vivo stable isotope labeling.

Methodology:

  • Cell Culture: Cultivate the organism of interest under standard conditions.

  • Labeling: Supplement the growth medium with a stable isotope-labeled precursor, such as [1-¹³C]propionate or [2,3-¹³C₂]propionate.

  • Incubation: Allow the cells to grow and incorporate the labeled precursor for a specific duration.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Derivatization: Saponify the lipid extract and derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The presence of a mass shift corresponding to the incorporated ¹³C atoms in the peak for this compound methyl ester will confirm propionate as a precursor.

In Vitro Desaturase Assay

This protocol is designed to identify and characterize the Δ10-desaturase activity.

Experimental_Workflow_Desaturase_Assay Microsome_Prep 1. Isolate microsomal fraction from cell lysate Reaction_Setup 2. Set up reaction with microsomes, C19:0-CoA, NADH/NADPH, and buffer Microsome_Prep->Reaction_Setup Incubation 3. Incubate at optimal temperature Reaction_Setup->Incubation Quench_Reaction 4. Stop the reaction (e.g., with strong base) Incubation->Quench_Reaction Lipid_Extraction 5. Extract lipids Quench_Reaction->Lipid_Extraction Derivatization 6. Prepare FAMEs Lipid_Extraction->Derivatization GC_Analysis 7. Analyze by GC to quantify C19:1 formation Derivatization->GC_Analysis

References

The Anti-Tumor Potential of 10Z-Nonadecenoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10Z-Nonadecenoic acid, a monounsaturated omega-10 fatty acid, has emerged as a molecule of interest in oncology research. Preliminary studies have indicated its potential to inhibit the proliferation of cancer cells and suppress key characteristics of cancer stem cells. This technical guide provides a comprehensive overview of the current understanding of the anti-tumor properties of this compound, including available quantitative data, detailed experimental methodologies for its study, and hypothesized signaling pathways based on current evidence and research on analogous long-chain fatty acids. This document aims to serve as a foundational resource for researchers investigating the therapeutic utility of this compound in cancer.

Introduction

This compound, also known as cis-10-Nonadecenoic acid, is a long-chain fatty acid with the chemical formula C19H36O2.[1] It has been identified in natural sources, including the spores of the mushroom Ganoderma lucidum and has been isolated from the endolichenic fungus EL001668.[2] Recent research has pointed towards its bioactivity against cancer cells, suggesting a potential role as a novel anti-neoplastic agent. This whitepaper synthesizes the existing, albeit limited, scientific literature on the anti-tumor effects of this compound and provides a technical framework for its further investigation.

Quantitative Anti-Tumor Data

The currently available quantitative data on the anti-tumor activity of this compound is limited. The primary findings are summarized in the table below.

Cell LineAssay TypeParameterValueReference
HL-60 (Human promyelocytic leukemia)Proliferation AssayIC50295 µM[1]

Further research is required to establish a broader quantitative profile of this compound across a diverse range of cancer cell lines and in in-vivo models.

In Vitro Anti-Tumor Activities

Inhibition of Cancer Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells with a half-maximal inhibitory concentration (IC50) of 295 µM.[1]

Suppression of Colorectal Cancer Stemness

A recent study has highlighted the potential of this compound to target colorectal cancer stem cells (CSCs). The study reported that this fatty acid exerts substantial inhibitory effects on CSC characteristics, including the suppression of spheroid formation and the downregulation of key stem cell markers such as ALDH1, CD44, and CD133.[3] Notably, the inhibitory effects of this compound on these stemness markers were found to be comparable or even superior to those of the well-studied omega-3 fatty acids, EPA and DHA.[3]

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-tumor effects of this compound are not yet fully elucidated. However, existing evidence points towards several potential pathways.

Inhibition of p53 Activity

Long-chain fatty acids, including this compound, have been shown to inhibit the DNA binding activity of the tumor suppressor protein p53.[1] This interaction is thought to be dependent on the structure of the fatty acid, with the free carboxyl group and the hydrocarbon chain length being important for the inhibitory activity. The inhibition of p53, a critical regulator of the cell cycle and apoptosis, could paradoxically contribute to anti-tumor effects in certain contexts, potentially by sensitizing p53-mutant cancers to other therapies or by inducing alternative cell death pathways. However, this mechanism requires further investigation.

p53_Inhibition_Pathway 10Z-Nonadecenoic_acid This compound p53 p53 Tumor Suppressor 10Z-Nonadecenoic_acid->p53 Inhibits DNA_Binding DNA Binding p53->DNA_Binding Binds to Target_Gene_Transcription Target Gene Transcription (e.g., p21, BAX) DNA_Binding->Target_Gene_Transcription Initiates Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis Target_Gene_Transcription->Cell_Cycle_Arrest_Apoptosis Leads to

Figure 1. Hypothesized inhibition of the p53 pathway by this compound.
Modulation of Cancer Stem Cell Pathways in Colorectal Cancer

The observed suppression of spheroid formation and downregulation of ALDH1, CD44, and CD133 in colorectal CSCs suggests that this compound interferes with key signaling pathways governing self-renewal and pluripotency. While the specific pathway has not been identified for this compound, similar fatty acids have been shown to modulate pathways like Wnt/β-catenin and Notch, which are critical for CSC maintenance.

CSC_Suppression_Pathway c_NDA This compound CSC_Signaling CSC Self-Renewal Pathways (e.g., Wnt/β-catenin, Notch) c_NDA->CSC_Signaling Inhibits Stem_Cell_Markers Downregulation of ALDH1, CD44, CD133 CSC_Signaling->Stem_Cell_Markers Leads to Spheroid_Formation Suppression of Spheroid Formation CSC_Signaling->Spheroid_Formation Leads to CSC_Properties Reduced CSC Properties (Self-renewal, Tumor Initiation) Stem_Cell_Markers->CSC_Properties Spheroid_Formation->CSC_Properties

Figure 2. Logical flow of this compound's effect on colorectal CSCs.

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's anti-tumor properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow node_start Seed Cells in 96-well Plate node_treat Treat with this compound node_start->node_treat node_incubate Incubate (e.g., 48h) node_treat->node_incubate node_mtt Add MTT Reagent node_incubate->node_mtt node_incubate2 Incubate (2-4h) node_mtt->node_incubate2 node_solubilize Add Solubilization Solution node_incubate2->node_solubilize node_read Measure Absorbance at 570 nm node_solubilize->node_read node_end Calculate IC50 node_read->node_end

Figure 3. Workflow for the MTT cell viability assay.
Colorectal Cancer Stem Cell Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

  • Colorectal cancer stem cells (e.g., sorted for CSC markers)

  • Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment 6-well plates

  • This compound

  • Inverted microscope

Procedure:

  • Dissociate colorectal cancer cells into a single-cell suspension.

  • Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates containing serum-free stem cell medium.

  • Add various concentrations of this compound or a vehicle control to the wells.

  • Incubate for 7-14 days, allowing spheroids to form.

  • Count the number of spheroids (typically >50 µm in diameter) in each well using an inverted microscope.

  • Calculate the percentage of spheroid formation inhibition compared to the control.

Western Blot Analysis for Stem Cell Markers

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Protein lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ALDH1, CD44, CD133, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Future Directions and Conclusion

The anti-tumor properties of this compound represent a promising, yet nascent, area of cancer research. The current data, while limited, suggests that this long-chain fatty acid warrants further investigation as a potential therapeutic agent, particularly in the context of targeting cancer stem cells.

Key areas for future research include:

  • Broad-spectrum in vitro screening: Evaluating the efficacy of this compound against a wide panel of cancer cell lines to identify sensitive cancer types.

  • In-depth mechanistic studies: Elucidating the precise signaling pathways modulated by this compound, including its interaction with p53 and its effects on CSC self-renewal pathways.

  • Investigation of apoptosis and cell cycle effects: Determining whether this compound induces apoptosis or causes cell cycle arrest in cancer cells.

  • In vivo efficacy studies: Assessing the anti-tumor activity and safety of this compound in preclinical animal models of cancer.

  • Combination therapy studies: Exploring the potential of this compound to synergize with existing chemotherapeutic agents.

References

The Role of 10Z-Nonadecenoic Acid in the Inhibition of p53 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of cellular stresses to prevent malignant transformation. Its activity is tightly regulated, and its inactivation is a hallmark of many cancers. Recent research has identified long-chain fatty acids as potential modulators of p53 function. This technical guide provides an in-depth analysis of the role of one such molecule, 10Z-Nonadecenoic acid, in the inhibition of p53 activity. Drawing from the foundational research in this area, this document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows. The primary mechanism of inhibition is the direct interference with the DNA binding activity of the p53 DNA binding domain (DBD). While specific quantitative data for this compound remains to be fully elucidated, data from analogous long-chain fatty acids provide a strong basis for understanding its potential potency and therapeutic implications.

Introduction

The p53 tumor suppressor is a transcription factor that regulates the expression of a wide array of genes involved in cell cycle arrest, apoptosis, and DNA repair. The ability of p53 to bind to specific DNA sequences in the promoter regions of its target genes is central to its function as a "guardian of the genome." Consequently, molecules that can modulate this DNA binding activity are of significant interest in cancer research and drug development.

Long-chain fatty acids, essential components of cellular membranes and signaling molecules, have emerged as a class of endogenous compounds that can influence p53 activity. Notably, the monounsaturated fatty acid this compound has been identified as an inhibitor of p53.[1][2] This guide synthesizes the available scientific information to provide a comprehensive technical overview of this inhibitory relationship.

Mechanism of Action: Inhibition of p53 DNA Binding

The primary mechanism by which this compound and other long-chain fatty acids inhibit p53 is by directly interfering with the ability of the p53 DNA Binding Domain (DBD) to bind to its consensus double-stranded DNA (dsDNA) sequences.[2][3]

Key structural features of the fatty acid are crucial for this inhibitory activity:

  • Free Carboxyl Group: The presence of a free carboxylic acid moiety is essential for the interaction. Fatty acid methyl esters (FAMEs) do not exhibit the same inhibitory effect.[3]

  • Chain Length: The inhibitory potency is dependent on the length of the hydrocarbon chain, with optimal inhibition observed for fatty acids with 20 to 22 carbon atoms.[3]

  • Saturation and Configuration: Both saturated and cis-monounsaturated fatty acids demonstrate inhibitory effects. However, trans-unsaturated fatty acids do not influence the DNA binding activity of p53.[3]

Signaling Pathway Diagram

p53_inhibition cluster_inhibition Inhibition of p53 Activity 10Z_Nonadecenoic_Acid This compound p53_DBD p53 DNA Binding Domain (DBD) (incl. R248) 10Z_Nonadecenoic_Acid->p53_DBD Binds to p53_DNA_Complex p53-DNA Complex 10Z_Nonadecenoic_Acid->p53_DNA_Complex Inhibits formation p53_DBD->p53_DNA_Complex Binds to DNA Target_Gene Target Gene Expression (e.g., p21, PUMA) p53_DNA_Complex->Target_Gene Activates

Caption: Inhibition of p53's transcriptional activity by this compound.

Quantitative Data

Fatty AcidChain Length & UnsaturationKnown p53-Related ActivityQuantitative DataReference(s)
This compound C19:1Inhibits p53 activity.IC50 for HL-60 cell proliferation: 295 µM.[1]
Docosanoic AcidC22:0Strong inhibitor of p53 DBD-dsDNA binding.Kd: 12 nM; 50% inhibition at 0.41 nmol.[1]
cis-12-Heneicosenoic AcidC21:1Strong inhibitor of p53 DBD-dsDNA binding.Not specified.[3]
Gadoleic AcidC20:1Inhibits p53 dsDNA binding activity.Inhibition observed at 1.2 nM.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on p53 activity. These protocols are based on the foundational research in this area and standard laboratory practices.

Expression and Purification of Human p53 DNA Binding Domain (DBD)

This protocol describes the production of recombinant p53 DBD (amino acids 94-312) in E. coli.

Experimental Workflow:

p53_purification_workflow start pET-15b-p53-DBD Plasmid Transformation culture E. coli BL21(DE3) Culture Growth start->culture induction IPTG Induction of Protein Expression culture->induction lysis Cell Lysis and Supernatant Collection induction->lysis chromatography Ni-NTA Affinity Chromatography lysis->chromatography elution Elution of His-tagged p53-DBD chromatography->elution verification SDS-PAGE and Western Blot for Purity Check elution->verification end Purified p53-DBD verification->end

Caption: Workflow for the expression and purification of recombinant p53 DBD.

Methodology:

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-15b vector containing the human p53 DBD (amino acids 94-312) with an N-terminal 6xHis-tag.

  • Culture: Inoculate a single colony into LB medium containing 100 µg/mL ampicillin (B1664943) and grow at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme) and lyse by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). Elute the bound p53 DBD with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Verification: Analyze the purified protein fractions by SDS-PAGE and Western blotting using an anti-His-tag or anti-p53 antibody to confirm purity and identity.

Preparation of Fatty Acid Solutions

Proper preparation of fatty acid solutions is critical for in vitro assays due to their low aqueous solubility.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in an organic solvent such as ethanol (B145695) or DMSO.

  • Complexation with BSA: For cell-based or aqueous assays, complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA).

    • Prepare a BSA solution (e.g., 10% w/v) in the desired assay buffer.

    • Warm the BSA solution to 37°C.

    • Add the fatty acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio of fatty acid to BSA (typically between 3:1 and 6:1).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.

  • Final Dilution: Dilute the fatty acid-BSA complex in the final assay buffer to the desired working concentrations.

Surface Plasmon Resonance (SPR) Assay for p53-DNA Binding Inhibition

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

spr_workflow start Prepare Biotinylated dsDNA Probe chip_prep Immobilize DNA on Streptavidin-coated Sensor Chip start->chip_prep p53_binding Inject Purified p53-DBD and Measure Binding chip_prep->p53_binding inhibition_assay Co-inject p53-DBD with this compound p53_binding->inhibition_assay data_analysis Analyze Sensorgrams for Binding Inhibition and Kinetics inhibition_assay->data_analysis end Determine IC50 / Kd data_analysis->end

Caption: Workflow for the SPR-based p53-DNA binding inhibition assay.

Methodology:

  • DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a p53 consensus binding site, with one strand biotinylated at the 5' or 3' end.

  • Chip Immobilization: Use a streptavidin-coated sensor chip (e.g., SA chip). Immobilize the biotinylated dsDNA probe onto the chip surface.

  • p53 Binding Analysis:

    • Prepare a series of dilutions of the purified p53 DBD in a suitable running buffer (e.g., HBS-EP).

    • Inject the p53 DBD solutions over the DNA-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases to determine the binding kinetics and affinity (KD).

  • Inhibition Assay:

    • Prepare solutions containing a fixed concentration of p53 DBD and varying concentrations of this compound (or other fatty acids).

    • Inject these mixtures over the DNA-immobilized surface.

    • Measure the reduction in the p53 binding signal in the presence of the fatty acid.

  • Data Analysis: Analyze the resulting sensorgrams to determine the extent of inhibition. Calculate the IC50 value for the inhibition of p53-DNA binding.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as a member of the long-chain fatty acid family, functions as an inhibitor of the p53 tumor suppressor by directly impeding its DNA binding activity. This mechanism offers a novel avenue for the development of therapeutic agents that target the p53 pathway. However, to fully realize this potential, further research is imperative.

Key future research directions should include:

  • Quantitative Characterization: Determining the specific IC50 and Kd values for the interaction between this compound and the p53 DBD is crucial for understanding its potency.

  • Cellular and In Vivo Studies: Validating the inhibitory effect of this compound on p53 activity in cellular models and subsequently in preclinical animal models is a necessary next step.

  • Structural Biology: Elucidating the precise three-dimensional structure of the this compound-p53 DBD complex would provide invaluable insights for the rational design of more potent and specific small molecule inhibitors.

By addressing these research gaps, the scientific community can fully unravel the therapeutic potential of this compound and other long-chain fatty acids as modulators of the p53 pathway.

References

A Comprehensive Technical Guide to 10Z-Nonadecenoic Acid: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a long-chain, monounsaturated omega-10 fatty acid. Its structure consists of a 19-carbon chain with a single cis-double bond located at the tenth carbon from the carboxyl group. As an endogenous metabolite, it is found in various biological matrices, including blood and feces. Recent research has highlighted its potential as a bioactive molecule, particularly for its anti-tumor properties, making it a compound of interest in oncological research and drug development. This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, alongside detailed experimental protocols for its analysis and evaluation of its biological activity.

Physicochemical Characteristics

This compound is a hydrophobic molecule, a characteristic underscored by its low predicted water solubility and high octanol-water partition coefficient (logP).[1][2] These properties suggest that within a cellular context, it is predominantly located in lipid-rich environments such as cell membranes.[3] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₂[3][4][5][6]
Average Molecular Weight 296.49 g/mol [3][4][7]
Monoisotopic Molecular Weight 296.271530396 Da[2][3]
IUPAC Name (10Z)-nonadec-10-enoic acid[3]
CAS Number 73033-09-7[4][5][6]
Physical State Liquid (at room temperature)[4][7]
Melting Point Not Available[3]
Boiling Point Not Available[3]
Water Solubility (Predicted) 7.6 x 10⁻⁵ g/L[2][3]
logP (Predicted) 6.50 - 8.06[2][3][8]
pKa (Strongest Acidic, Predicted) 5.02[1][2]
Solubility in Organic Solvents DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL[5][7]

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-tumor activity. Studies have shown that it can inhibit the proliferation of cancer cell lines. Specifically, it has been reported to inhibit the growth of HL-60 (human promyelocytic leukemia) cells. Furthermore, like other long-chain fatty acids, this compound has been suggested to inhibit the activity of the tumor suppressor protein p53.[7]

The p53 protein is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. The inhibition of p53's DNA binding activity by long-chain fatty acids could have significant implications in cancer biology. This interaction suggests a complex role for fatty acids in modulating key cancer-related pathways.

p53_inhibition Conceptual Pathway of p53 Inhibition cluster_nucleus Cell Nucleus p53 p53 Protein DNA DNA (p53 Response Elements) p53->DNA Binds to Transcription Gene Transcription DNA->Transcription TargetGenes Target Genes (e.g., p21, BAX) CellOutcome Reduced Apoptosis & Cell Cycle Arrest TargetGenes->CellOutcome Transcription->TargetGenes Activates FA 10Z-Nonadecenoic Acid FA->p53 Inhibits DNA Binding Activity

Figure 1: Conceptual diagram of p53 inhibition by this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of fatty acids. Due to their low volatility, fatty acids require derivatization into fatty acid methyl esters (FAMEs) prior to analysis.

gcms_workflow Workflow for GC-MS Quantification of this compound Sample 1. Sample Collection (e.g., Plasma, Cell Pellet) Extraction 2. Lipid Extraction (Folch Method) Sample->Extraction Derivatization 3. Derivatization to FAMEs (BF₃-Methanol) Extraction->Derivatization Analysis 4. GC-MS Analysis Derivatization->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Figure 2: General workflow for the GC-MS analysis of fatty acids.

1. Lipid Extraction (Modified Folch Method)

  • Homogenize approximately 1x10⁶ cells or 100 µL of plasma in a glass tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of water, then vortex.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis

  • Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) for targeted quantification. A standard curve of this compound methyl ester should be prepared for accurate quantification.

In Vitro Anti-Proliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is widely used to determine the cytotoxic potential of a compound and to calculate its half-maximal inhibitory concentration (IC₅₀).

mtt_workflow Workflow for MTT Cell Viability Assay cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed 1. Seed HL-60 cells into a 96-well plate (e.g., 5x10³ cells/well) Treat 2. Treat cells with serial dilutions of this compound Seed->Treat Incubate1 3. Incubate for 48-72 hours Treat->Incubate1 AddMTT 4. Add MTT reagent to each well Incubate1->AddMTT Incubate2 5. Incubate for 4 hours AddMTT->Incubate2 Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read IC50 IC50 Read->IC50 8. Calculate % Viability and IC₅₀

Figure 3: General workflow for determining IC₅₀ using an MTT assay.

1. Cell Culture and Seeding

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

  • Incubate overnight to allow cells to acclimate.

2. Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Add the diluted compound to the respective wells. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.

  • Incubate the plate for 48 to 72 hours.

3. MTT Assay Procedure

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

This compound is a long-chain monounsaturated fatty acid with distinct physicochemical properties that predispose it to integration within cellular membranes. Its emerging role as an anti-tumor agent, potentially through the modulation of critical signaling pathways like p53, makes it a molecule of significant interest for further investigation. The protocols outlined in this guide provide a robust framework for the accurate quantification of this compound in biological systems and for the systematic evaluation of its cytotoxic and anti-proliferative effects. This information serves as a valuable resource for researchers in the fields of lipidomics, cancer biology, and therapeutic development.

References

Methodological & Application

Application Note: Quantitative Analysis of 10Z-Nonadecenoic Acid in Human Serum and Plasma using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

10Z-Nonadecenoic acid (C19:1) is a long-chain monounsaturated fatty acid that has been identified in human blood.[1] While its precise biological roles are still under investigation, emerging research suggests potential involvement in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices such as serum and plasma is crucial for understanding its metabolic pathways, identifying potential biomarkers, and supporting drug development programs. This application note provides a detailed protocol for the extraction and quantification of this compound from human serum and plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

This method utilizes a robust protein precipitation and liquid-liquid extraction procedure to isolate non-esterified fatty acids (NEFAs), including this compound, from serum or plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of this compound.

Data Presentation

Fatty AcidAbbreviationClassTypical Concentration Range in Human Plasma (μmol/L)
Palmitic AcidC16:0Saturated300 - 4100[2][3]
Stearic AcidC18:0Saturated100 - 1000[2][3]
Oleic AcidC18:1n9Monounsaturated30 - 3200[2][3]
Linoleic AcidC18:2n6Polyunsaturated200 - 5000[2][3]
Alpha-Linolenic AcidC18:3n3Polyunsaturated12 - 187[2]
Arachidonic AcidC20:4n6PolyunsaturatedNot specified
Eicosapentaenoic Acid (EPA)C20:5n3PolyunsaturatedNot specified
Docosahexaenoic Acid (DHA)C22:6n3Polyunsaturated7 - 238[2]
This compound C19:1n9 Monounsaturated Data not readily available

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled analog of the analyte

  • Acetonitrile (B52724) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human serum/plasma samples (stored at -80°C)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Thawing: Thaw frozen serum or plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL C17:0 in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). Vortex to mix and transfer to an LC-MS vial.

LC-MS Analysis
ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient0-1 min: 30% B, 1-8 min: 30-100% B, 8-10 min: 100% B, 10.1-12 min: 30% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Example)Precursor Ion (m/z)
This compound295.3
Internal Standard (C17:0)269.3
Capillary Voltage3.0 kV
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure40 psi

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Serum/Plasma Sample is_spike Spike Internal Standard sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane) supernatant->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

Metabolic Pathway

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix lcfa This compound (Long-Chain Fatty Acid) activation Activation (Acyl-CoA Synthetase) lcfa->activation lcfa_coa 10Z-Nonadecenoyl-CoA activation->lcfa_coa beta_oxidation Beta-Oxidation Cycle lcfa_coa->beta_oxidation Carnitine Shuttle acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy ATP Production tca_cycle->energy

References

Application Notes and Protocols for the Detection of 10Z-Nonadecenoic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Nonadecenoic acid (C19:H36O2) is a monounsaturated long-chain fatty acid that has garnered interest in the scientific community for its potential biological activities.[1] Research suggests its involvement in anti-tumor and anti-inflammatory pathways, including the inhibition of cancer cell proliferation and the suppression of tumor necrosis factor production.[1][2] Furthermore, like other long-chain fatty acids, it may play a role in cellular signaling and metabolism.[3] Accurate and sensitive detection and quantification of this compound in various biological matrices are crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker or therapeutic agent.

Gas chromatography (GC) is a powerful and widely used analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the inherent low volatility and polar nature of free fatty acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds, typically fatty acid methyl esters (FAMEs), prior to GC analysis. This document provides detailed protocols for the analysis of this compound using both Gas Chromatography-Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.

Quantitative Data Summary

The following tables summarize typical instrument parameters and expected performance characteristics for the analysis of long-chain unsaturated fatty acid methyl esters. These values are representative and should be validated for the specific analysis of this compound methyl ester in your laboratory.

Table 1: Typical Gas Chromatography (GC) Parameters for FAME Analysis

ParameterGC-FIDGC-MS
Column High-polarity capillary column (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm) or mid-polarity (e.g., DB-23)Non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C250 °C - 280 °C
Injection Mode Split (e.g., 20:1 or 50:1)Splitless (for trace analysis) or Split
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 100-120°C, hold 1-2 min; Ramp 1: 10°C/min to 175°C, hold 10 min; Ramp 2: 5°C/min to 230°C, hold 5 minInitial: 100°C, hold 2 min; Ramp 1: 15°C/min to 180°C; Ramp 2: 5°C/min to 250°C, hold 3 min; Ramp 3: 20°C/min to 320°C, hold 12 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 250 °C - 300 °CN/A (Transfer line at 280°C)
MS Ion Source Temp. N/A200 °C - 230 °C
MS Ionization Mode N/AElectron Ionization (EI) at 70 eV
MS Acquisition Mode N/AFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Table 2: Representative Performance Characteristics for Long-Chain Unsaturated FAME Analysis

ParameterExpected Value
Retention Index (Kovats) ~2209 (for methyl (Z)-nonadec-10-enoate on a semi-standard non-polar column)
Limit of Detection (LOD) 0.1 - 0.9 ng/mL
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 85 - 115%

Note: LOD, LOQ, and linearity values are based on published data for similar long-chain fatty acids and will require experimental determination for this compound.

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the extraction of total lipids from a biological sample and subsequent conversion of fatty acids to FAMEs via acid-catalyzed transesterification.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Chloroform

  • Methanol (B129727)

  • Internal Standard (IS): Nonadecanoic acid (C19:0) or other odd-chain fatty acid.

  • Boron trifluoride in methanol (14% BF3-MeOH)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Glass screw-cap tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Water bath or heating block

Procedure:

  • Lipid Extraction (Folch Method):

    • To your sample, add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mL of aqueous sample (e.g., plasma or cell suspension), use 5 mL of the chloroform:methanol mixture.

    • Add a known amount of the internal standard (Nonadecanoic acid) to the mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean screw-cap glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Acid-Catalyzed Transesterification):

    • To the dried lipid extract, add 2 mL of 14% BF3-MeOH solution.

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat the mixture at 100°C for 30 minutes in a water bath or heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for GC analysis.

Protocol 2: GC-FID Analysis for Quantification

Procedure:

  • Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 1.

  • Calibration:

    • Prepare a series of calibration standards of a certified this compound methyl ester standard at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in hexane.

    • Spike each calibration standard with the same concentration of the internal standard as used in the samples.

    • Inject each standard into the GC-FID system.

    • Construct a calibration curve by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the this compound methyl ester.

  • Sample Analysis:

    • Inject 1 µL of the prepared FAME sample extract into the GC-FID.

    • Identify the peaks corresponding to the this compound methyl ester and the internal standard based on their retention times, as determined from the analysis of the standards.

    • Integrate the peak areas for both the analyte and the internal standard.

  • Quantification:

    • Calculate the peak area ratio of the this compound methyl ester to the internal standard in the sample.

    • Determine the concentration of the this compound methyl ester in the sample using the calibration curve.

Protocol 3: GC-MS Analysis for Identification and Confirmation

Procedure:

  • Instrument Setup: Set up the GC-MS system according to the parameters in Table 1.

  • Analysis:

    • Inject 1 µL of the FAME sample extract into the GC-MS.

    • Acquire data in full scan mode to obtain the mass spectrum of the eluting peaks.

  • Identification:

    • Identify the peak corresponding to this compound methyl ester by its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of methyl (Z)-nonadec-10-enoate will show characteristic fragmentation patterns.

  • Quantification (Optional, using SIM mode):

    • For enhanced sensitivity, develop a method in Selected Ion Monitoring (SIM) mode.

    • Select characteristic ions from the mass spectrum of this compound methyl ester for monitoring.

    • Follow the calibration and quantification steps as described in the GC-FID protocol, using the peak areas of the selected ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for GC analysis of this compound.

derivatization_pathway FA This compound (Low Volatility) Reagent + BF3-Methanol (Catalyst) FA_struct FAME This compound Methyl Ester (FAME) (High Volatility) Reagent->FAME Heat Heat (100°C) FAME_struct

Caption: Derivatization of this compound to its methyl ester (FAME).

signaling_pathway cluster_cancer Anti-Tumor Effects cluster_inflammation Anti-Inflammatory Effects FA This compound p53 p53 Activity FA->p53 Inhibits Proliferation Cancer Cell Proliferation (e.g., HL-60) FA->Proliferation Inhibits Stemness Colorectal Cancer Stemness FA->Stemness Suppresses TNFa TNF-α Production FA->TNFa Prevents LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage Macrophage->TNFa

Caption: Potential signaling effects of this compound.

References

Application Notes and Protocols for the Structural Elucidaion of 10Z-Nonadecenoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10Z-Nonadecenoic acid is a monounsaturated fatty acid with a C19 chain and a cis double bond at the C10 position.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of organic molecules like this compound.[2] This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR, along with 2D NMR techniques, for the unambiguous structural confirmation of this compound.

Structural Information

  • Systematic Name: (10Z)-nonadec-10-enoic acid[3]

  • Synonyms: cis-10-Nonadecenoic acid[3][4]

  • Molecular Formula: C₁₉H₃₆O₂[3][4][5]

  • Molecular Weight: 296.49 g/mol [4]

  • Structure: A 19-carbon chain with a carboxylic acid group at one end and a cis-configured double bond between carbons 10 and 11.[1][5]

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ or dimethyl sulfoxide-d₆ can be used depending on sample solubility and experimental requirements.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY & HSQC):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard COSY pulse sequence (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[6]

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound based on typical values for similar unsaturated fatty acids.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Carbon # Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH1~11-12br s1H
-CH=CH-10, 11~5.35m2H
α-CH₂2~2.35t2H
Allylic CH₂9, 12~2.01m4H
β-CH₂3~1.63quint2H
-(CH₂)n-4-8, 13-18~1.25-1.35m22H
Terminal CH₃19~0.88t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Carbon # Predicted Chemical Shift (ppm)
-COOH1~180.0
-CH=CH-10, 11~130.0
α-CH₂2~34.0
-(CH₂)n-4-8, 13-18~29.1-29.7
Allylic CH₂9, 12~27.2
β-CH₂3~24.7
Terminal CH₃19~14.1
Methylene (B1212753) adjacent to CH₃18~22.7
Methylene17~31.9

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh this compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F COSY C->F G HSQC C->G H Assign 1H Signals D->H I Assign 13C Signals E->I J Correlate H-H Couplings (COSY) F->J K Correlate C-H Connections (HSQC) G->K L Confirm Structure H->L I->L J->L K->L M This compound Structure L->M Final Structure Confirmed

Caption: Workflow for NMR-based structural elucidation.

Data Analysis and Interpretation

  • ¹H NMR Spectrum:

    • The downfield signal around 5.35 ppm corresponds to the two olefinic protons (-CH=CH-). The multiplicity will be a complex multiplet due to coupling with the adjacent allylic protons.

    • The triplet at approximately 2.35 ppm is characteristic of the α-methylene protons adjacent to the carboxylic acid group.

    • The multiplet around 2.01 ppm is assigned to the four allylic protons.

    • The large signal envelope between 1.25 and 1.35 ppm represents the methylene protons of the long aliphatic chain.

    • The terminal methyl group will appear as a triplet around 0.88 ppm.

  • ¹³C NMR Spectrum:

    • The signal furthest downfield (~180.0 ppm) is assigned to the carboxylic acid carbon.

    • The two signals in the olefinic region (~130.0 ppm) correspond to the two carbons of the double bond.

    • The remaining signals in the aliphatic region (14-34 ppm) can be assigned to the specific methylene and methyl carbons in the chain.

  • COSY Spectrum:

    • Correlations will be observed between the olefinic protons (~5.35 ppm) and the allylic protons (~2.01 ppm).

    • The α-methylene protons (~2.35 ppm) will show a correlation with the β-methylene protons (~1.63 ppm).

    • Sequential correlations along the aliphatic chain can be traced.

  • HSQC Spectrum:

    • Each proton signal will show a correlation to its directly attached carbon. This is crucial for the unambiguous assignment of the ¹³C spectrum. For example, the olefinic proton signals at ~5.35 ppm will correlate with the olefinic carbon signals at ~130.0 ppm.

By combining the information from these NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This protocol provides a robust framework for researchers in natural product chemistry, lipidomics, and drug development.

References

Application Notes and Protocols for the Analysis of 10Z-Nonadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Nonadecenoic acid is a monounsaturated long-chain fatty acid with emerging interest in various research fields due to its potential biological activities, including anti-tumor properties and inhibition of p53 activity.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its metabolism, and potential role as a biomarker. This document provides detailed protocols for the sample preparation and analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Approaches

The two primary analytical platforms for the quantification of this compound are GC-MS and LC-MS.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a gold standard for fatty acid analysis. However, it requires a derivatization step to convert the non-volatile fatty acid into a more volatile compound.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides high sensitivity and specificity and can often be performed without derivatization.[3][6]

The choice of method will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation.

Experimental Protocols

I. Sample Preparation: Lipid Extraction from Biological Samples

Accurate quantification of this compound begins with efficient extraction from the biological matrix. The Folch method is a widely used and robust procedure for total lipid extraction.[7]

A. Lipid Extraction from Plasma/Serum

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[7]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.[7]

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[7]

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[7]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

B. Lipid Extraction from Animal Tissue

Materials:

  • Homogenizer (e.g., Dounce or Potter-Elvehejem)[8]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution or 1 M KCl solution[8][9]

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of tissue and homogenize it in a suitable buffer or directly in the extraction solvent.[7][8] For frozen tissue, grinding in liquid nitrogen using a mortar and pestle is recommended to prevent enzymatic degradation.[8]

  • Add a 20-fold excess of a 2:1 (v/v) chloroform:methanol mixture to the homogenized tissue in a glass centrifuge tube (e.g., 2 mL for 100 mg of tissue).[7][9]

  • Vortex vigorously for 1-2 minutes.

  • Add 0.2 volumes of 0.9% NaCl or 1 M KCl solution (e.g., 0.4 mL for 2 mL of solvent mixture).[8][9]

  • Vortex for 30 seconds and centrifuge at a low speed (e.g., 2,000 rpm) for 5-10 minutes to separate the phases.[8][9]

  • Carefully collect the lower organic phase.

  • To maximize recovery, a second extraction of the upper phase and tissue pellet with chloroform can be performed.[8]

  • Combine the organic phases and wash once with a small volume of 1 M KCl and once with a small volume of water.[8]

  • Dry the final lipid extract under a stream of nitrogen.

  • The dried extract is ready for further processing.

Workflow for Lipid Extraction from Biological Samples

G cluster_sample Sample cluster_extraction Extraction cluster_downstream Downstream Analysis Plasma Plasma/Serum AddSolvent Add Chloroform: Methanol (2:1) Plasma->AddSolvent Tissue Animal Tissue Homogenize Homogenize (Tissue) Tissue->Homogenize Homogenize->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 AddSalt Add 0.9% NaCl Vortex1->AddSalt Vortex2 Vortex & Centrifuge AddSalt->Vortex2 Collect Collect Lower Organic Phase Vortex2->Collect Dry Dry Extract Collect->Dry Derivatize Derivatization (GC-MS) Dry->Derivatize Reconstitute Reconstitute (LC-MS) Dry->Reconstitute

A high-level workflow for the extraction of lipids from biological samples.
II. Derivatization for GC-MS Analysis (Silylation)

For GC-MS analysis, the carboxyl group of this compound must be derivatized to increase its volatility. Silylation to form a trimethylsilyl (B98337) (TMS) ester is a common and effective method.[4][5]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

  • Anhydrous pyridine (B92270) (optional, as a catalyst)[10]

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the dried lipid extract is completely free of water.

  • Redissolve the dried extract in a small volume of an aprotic solvent (e.g., 100 µL of Dichloromethane) in a GC vial.[5]

  • Add the silylating agent. For a sample of up to 100 µg, add 50 µL of BSTFA with 1% TMCS.[5][10] 25 µL of anhydrous pyridine can be added to catalyze the reaction, especially for sterically hindered groups.[10]

  • Cap the vial tightly and vortex for 10 seconds.[5]

  • Heat the vial at 60-80°C for 30-60 minutes.[4][5]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

III. Analytical Methods

A. GC-MS Analysis of this compound-TMS ester

Typical GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Splitless mode, 250-280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10-20°C/min to 300-320°C, hold for 5-10 min
MSD Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) for identification, Selected Ion Monitoring (SIM) for quantification

B. LC-MS/MS Analysis of this compound

Typical LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column Reversed-phase C18 or C8 column (e.g., 100-150 mm length, 2.1 mm i.d., 1.7-2.6 µm particle size)[3]
Mobile Phase A 0.1% Acetic acid or Formic acid in Water
Mobile Phase B Acetonitrile/Methanol (4:1, v/v) or Acetonitrile[11]
Flow Rate 0.2-0.5 mL/min[3]
Gradient A suitable gradient from a lower to a higher percentage of organic phase (e.g., 5 min at 27% B, ramp to 70% B over 10 min, then to 100% B)[11]
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode[11][12]
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion [M-H]⁻ at m/z 295.3
Fragment Ions To be determined by direct infusion of a standard

Quantitative Data

Quantitative analysis should be performed using a calibration curve prepared with a certified standard of this compound or its methyl ester for GC-MS.[7] The use of a suitable internal standard, such as a stable isotope-labeled analog (e.g., C17:0 or a deuterated version of a similar fatty acid), is highly recommended to correct for extraction and derivatization variability.

Table 1: General Performance Characteristics for Fatty Acid Quantification

ParameterTypical RangeReference
Linearity (R²) > 0.99[13]
Limit of Detection (LOD) 0.003 - 10 µg/L[13][14]
Limit of Quantification (LOQ) 0.01 - 30 µg/L[13][14]
Recovery 80 - 110%[13]
Precision (RSD) < 15%[13]

Note: These are general ranges for fatty acid analysis and should be determined specifically for this compound in the user's matrix.

Signaling Pathway Context

This compound, as a long-chain fatty acid, is expected to undergo β-oxidation for energy production.[6] Additionally, it has been reported to exhibit inhibitory effects on the p53 tumor suppressor pathway.[1][2] The p53 pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[15] Inhibition of p53 can have significant implications in cancer biology.

Simplified p53 Signaling Pathway and the Potential Role of this compound

G cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits & degrades Nonadecenoic_Acid 10Z-Nonadecenoic Acid Nonadecenoic_Acid->p53 inhibits

The p53 pathway's response to stress and potential inhibition by this compound.

References

Application Notes and Protocols for the Extraction of 10Z-Nonadecenoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 10Z-Nonadecenoic acid, a long-chain monounsaturated fatty acid, from tissue samples. The information compiled herein is intended to guide researchers in selecting the most appropriate method for their specific experimental needs, considering factors such as sample type, lipid concentration, and desired downstream analysis.

Introduction

This compound (C19:1) is a monounsaturated fatty acid that has garnered interest in biomedical research due to its potential biological activities. Accurate and efficient extraction from complex biological matrices is a critical first step for its quantification and further investigation. This document outlines three commonly employed extraction methodologies: the Folch method, the Bligh-Dyer method, and Solid-Phase Extraction (SPE).

Comparative Overview of Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of the key characteristics of the three detailed protocols. While specific recovery data for this compound is not extensively available in the literature, the table provides a qualitative comparison based on the recovery of total lipids and other long-chain fatty acids.

FeatureFolch MethodBligh-Dyer MethodSolid-Phase Extraction (SPE)
Principle Liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1) solvent system to partition lipids from non-lipid components.A modified liquid-liquid extraction with a lower solvent-to-sample ratio, using a chloroform:methanol:water mixture.Chromatographic separation based on the affinity of the analyte for a solid sorbent.
Primary Solvents Chloroform, MethanolChloroform, Methanol, WaterVarious (dependent on sorbent and analyte)
Advantages Considered a "gold standard" for exhaustive lipid extraction, particularly for tissues with high lipid content (>2%)[1][2].Faster than the Folch method due to reduced solvent volumes and fewer steps. Suitable for tissues with low lipid content (<2%)[1][2].High selectivity for specific lipid classes, can reduce interferences, and is amenable to automation.
Disadvantages Uses larger volumes of chlorinated solvent, which is a health and environmental concern. Can be more time-consuming.May result in lower recovery of total lipids in samples with high fat content compared to the Folch method.Requires method development to optimize sorbent, loading, washing, and elution conditions. Can be more expensive per sample.
Typical Recovery Generally high for total lipids, though specific recovery for this compound is not well-documented.Good for total lipids in low-fat samples; may be lower for high-fat samples. Specific recovery for this compound is not well-documented.Can achieve high recovery (>90%) for specific fatty acids with proper method optimization[3].

Experimental Protocols

Protocol 1: Folch Method for Lipid Extraction

This protocol is adapted from the classic method described by Folch et al. and is suitable for a wide range of tissue types.

Materials:

  • Tissue sample

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 1 g) and homogenize it in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.

  • Agitation: Transfer the homogenate to a glass centrifuge tube and agitate for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully aspirate the upper aqueous phase. Collect the lower chloroform phase containing the lipids.

  • Re-extraction (Optional but Recommended): For quantitative recovery, re-extract the upper phase and the protein interface with a small volume of chloroform:methanol (2:1, v/v), centrifuge, and combine the lower phase with the initial collection.

  • Drying: Evaporate the solvent from the combined chloroform phases under a stream of nitrogen or using a rotary evaporator.

  • Storage: Store the dried lipid extract at -20°C or below under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Bligh-Dyer Method for Lipid Extraction

This method is a modification of the Folch procedure and is particularly useful for samples with high water content.

Materials:

  • Tissue sample

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Distilled water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) with a mixture of 1 mL of chloroform and 2 mL of methanol.

  • Formation of a Single Phase: The mixture should form a single phase. If not, add a small amount of methanol until a single phase is achieved.

  • Addition of Chloroform and Water: To the monophasic solution, add 1 mL of chloroform and mix. Then, add 1.8 mL of distilled water and mix again.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear phase separation.

  • Collection of Lipid Phase: Collect the lower chloroform layer containing the lipids.

  • Drying: Dry the collected chloroform phase under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C or below under a nitrogen atmosphere.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Isolation

This protocol provides a general guideline for the isolation of free fatty acids, including this compound, from a total lipid extract obtained from either the Folch or Bligh-Dyer method. The choice of sorbent and solvents may need to be optimized for specific applications. An anion-exchange sorbent is commonly used for isolating free fatty acids.

Materials:

  • Dried total lipid extract

  • SPE cartridge (e.g., aminopropyl-bonded silica)

  • Hexane (B92381)

  • Chloroform

  • Diethyl ether

  • 2% Acetic acid in diethyl ether

  • Methanol

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform (e.g., 1 mL). Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids from the cartridge by washing with 10 mL of chloroform:2-propanol (2:1, v/v). Collect this fraction if other lipid classes are of interest.

  • Elution of Free Fatty Acids: Elute the free fatty acids, including this compound, with 10 mL of 2% acetic acid in diethyl ether.

  • Drying: Evaporate the solvent from the collected fatty acid fraction under a stream of nitrogen.

  • Further Analysis: The isolated fatty acids are now ready for derivatization and analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Visualization of Methodologies and Biological Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflows and a proposed signaling pathway involving this compound.

Extraction_Workflow cluster_Folch Folch Method cluster_BlighDyer Bligh-Dyer Method cluster_SPE Solid-Phase Extraction (SPE) F1 Tissue Homogenization (Chloroform:Methanol 2:1) F2 Agitation & Washing (0.9% NaCl) F1->F2 F3 Centrifugation (Phase Separation) F2->F3 F4 Collect Lower (Chloroform) Phase F3->F4 F5 Dry Down F4->F5 S1 Load Total Lipid Extract F5->S1 Total Lipid Extract B1 Tissue Homogenization (Chloroform:Methanol 1:2) B2 Add Chloroform & Water B1->B2 B3 Centrifugation (Phase Separation) B2->B3 B4 Collect Lower (Chloroform) Phase B3->B4 B5 Dry Down B4->B5 B5->S1 Total Lipid Extract S2 Wash (Elute Neutral Lipids) S1->S2 S3 Elute Free Fatty Acids (2% Acetic Acid in Diethyl Ether) S2->S3 S4 Dry Down S3->S4 end_product This compound S4->end_product start Tissue Sample start->F1 start->B1 p53_Inhibition_Pathway cluster_nucleus Nucleus p53_DBD p53 (DNA Binding Domain) DNA DNA (p53 Response Element) p53_DBD->DNA Binds to Transcription Transcription of Target Genes (e.g., p21, BAX) DNA->Transcription Initiates Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Nonadecenoic_acid This compound Nonadecenoic_acid->p53_DBD Inhibits DNA Binding

References

Application Notes and Protocols for the Derivatization of 10Z-Nonadecenoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, fatty acids like 10Z-nonadecenoic acid are often not suitable for direct GC analysis due to their low volatility and high polarity, which can lead to poor peak shape, peak tailing, and adsorption to the column.[1][2][3] Derivatization is a chemical modification process that converts these non-volatile compounds into more volatile and thermally stable derivatives, making them amenable to GC analysis.[3][4] The most common derivatization strategy for fatty acids is the conversion to their corresponding esters, most frequently fatty acid methyl esters (FAMEs), or silyl (B83357) esters.[1][5][6] This process reduces the polarity of the carboxyl group, thereby increasing the volatility of the analyte.[1][2]

Derivatization Methods for this compound

The two primary methods for the derivatization of fatty acids for GC analysis are esterification (specifically methylation to form FAMEs) and silylation.

1. Esterification to Fatty Acid Methyl Esters (FAMEs):

This is the most widely used method for preparing fatty acid samples for GC analysis.[1][6] The process involves the reaction of the carboxylic acid group with an alcohol (typically methanol) in the presence of a catalyst to form a methyl ester.[1]

  • Acid-Catalyzed Esterification: This is a common and effective method. Catalysts such as Boron Trifluoride (BF3) in methanol, Boron Trichloride (BCl3) in methanol, or anhydrous methanolic HCl are frequently employed.[1][5][7][8] The reaction with BF3-methanol is often preferred due to its mild reaction conditions and reasonable reaction times.[5][8]

  • Base-Catalyzed Transesterification: This method is suitable for converting glycerolipids to FAMEs and proceeds rapidly under mild conditions.[7] For free fatty acids like this compound, an initial saponification step is required before methylation.[7]

2. Silylation:

Silylation involves the replacement of the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[2][3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[5][9] This method is effective but can also derivatize other functional groups like hydroxyl and amino groups, which may or may not be desirable depending on the sample matrix.[5]

Experimental Protocols

Protocol 1: Esterification to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is adapted from established methods for the preparation of fatty acid methyl esters.[1][5][8]

Materials:

  • This compound sample

  • BF3-Methanol solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Micro-reaction vessel (5-10 mL) with a screw cap

  • Vortex mixer

  • Heating block or water bath

  • Pasteur pipette

  • Autosampler vials

Procedure:

  • Weigh 1-25 mg of the this compound sample into a micro-reaction vessel.[1]

  • Add 2 mL of 12-14% BF3-methanol solution to the vessel.[1][5]

  • Cap the vessel tightly and vortex for 10-20 seconds to ensure mixing.

  • Heat the mixture at 60°C for 10-60 minutes in a heating block or water bath.[1][5] The optimal time should be determined for the specific application.[1]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[1][5]

  • Vortex the mixture thoroughly for at least 30 seconds to extract the FAMEs into the hexane layer.[1]

  • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][5]

  • The sample is now ready for GC analysis. Transfer the dried hexane extract to an autosampler vial.

Protocol 2: Silylation using BSTFA

This protocol describes the formation of trimethylsilyl (TMS) esters.[5]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile, DMF)

  • Micro-reaction vessel (1-5 mL) with a screw cap

  • Heating block or water bath

  • Autosampler vials

Procedure:

  • Weigh 1-10 mg of the this compound sample into a micro-reaction vessel.

  • Add 200 µL of pyridine (or other suitable solvent) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vessel.

  • Cap the vessel tightly and vortex for 10-20 seconds.

  • Heat the mixture at 60-75°C for 30-45 minutes.[2]

  • Cool the reaction vessel to room temperature.

  • The sample can be injected directly into the GC or diluted with a suitable solvent if necessary.

Data Presentation

Table 1: Derivatization Method Comparison

ParameterEsterification (BF3-Methanol)Silylation (BSTFA)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reagent 12-14% BF3 in MethanolBSTFA + 1% TMCS
Reaction Time 10-60 minutes30-45 minutes
Reaction Temp. 60°C60-75°C
Selectivity Selective for carboxylic acidsReacts with other active hydrogens (e.g., -OH, -NH)[5]
Derivative Stability ExcellentGood, but can be moisture-sensitive
Byproducts Water, saltsN-methyltrifluoroacetamide

Table 2: Typical GC Parameters for FAME Analysis

ParameterCondition 1 (Polar Column)Condition 2 (Non-polar Column)
GC System Gas Chromatograph with FIDGas Chromatograph with FID or MS
Column DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film)[10]DB-5ms UI (60 m x 0.25 mm ID x 1 µm film)[10]
Injector Temp. 220°C[10]290°C[10]
Injection Mode Splitless (1 min)[10]Splitless (1 min)[10]
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)[10]1.2 mL/min (constant flow)[10]
Oven Program 60°C (1 min), then 5°C/min to 100°C, then 2°C/min to 175°C (hold 10 min), then 2°C/min to 220°C (hold 20 min)[10]80°C (1 min), then 4°C/min to 220°C, then 10°C/min to 290°C (hold 30 min)[10]
Detector Temp. 280-300°C280-300°C

Visualizations

DerivatizationWorkflow Sample This compound Sample Reagent Add BF3-Methanol (12-14%) Sample->Reagent Step 1 Vortex1 Vortex to Mix Reagent->Vortex1 Step 2 Heat Heat at 60°C (10-60 min) Vortex1->Heat Step 3 Cool Cool to Room Temp. Heat->Cool Step 4 Extraction Add Hexane & Saturated NaCl Vortex to Extract Cool->Extraction Step 5 Separate Phase Separation Extraction->Separate Step 6 Collect Collect Upper Hexane Layer Separate->Collect Step 7 Dry Dry with Na2SO4 Collect->Dry Step 8 Analysis GC Analysis Dry->Analysis Step 9

Caption: Workflow for FAME Derivatization.

References

Application of 10Z-Nonadecenoic Acid in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Nonadecenoic acid, a monounsaturated fatty acid, has emerged as a molecule of interest in cancer research. Studies have demonstrated its potential to inhibit the proliferation of cancer cells and suppress cancer stemness, suggesting its potential as a novel therapeutic agent. This document provides detailed application notes and protocols based on published research, focusing on its effects on the HL-60 promyelocytic leukemia cell line and colorectal cancer (CRC) stem cells.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Fatty Acids on HL-60 Cancer Cell Line
CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundHL-60295[1]
Nonadecanoic acid (C19:0)HL-6068 ± 7[2]
Table 2: Effect of cis-10-Nonadecenoic acid (c-NDA) on Colorectal Cancer Stem Cell Markers
TreatmentTarget MarkerEffectCancer Cell LineReference
cis-10-Nonadecenoic acidALDH1DownregulationColorectal Cancer Stem Cells[3]
cis-10-Nonadecenoic acidCD44DownregulationColorectal Cancer Stem Cells[3]
cis-10-Nonadecenoic acidCD133DownregulationColorectal Cancer Stem Cells[3]
cis-10-Nonadecenoic acidSpheroid FormationSuppressionColorectal Cancer Stem Cells[3]

Experimental Protocols

Protocol 1: HL-60 Cell Proliferation Assay

Objective: To determine the cytotoxic effect of this compound on HL-60 human promyelocytic leukemia cells.

Materials:

  • HL-60 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Further dilute the stock solution with the culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Protocol 2: Colorectal Cancer Spheroid Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of colorectal cancer stem cells.

Materials:

  • Colorectal cancer cell line (e.g., HCT116)

  • Serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF

  • This compound

  • Ultra-low attachment 6-well plates

  • Microscope

Procedure:

  • Cell Preparation: Culture colorectal cancer cells to 70-80% confluency. Dissociate the cells into a single-cell suspension using trypsin.

  • Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment 6-well plates containing serum-free medium.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days to allow for spheroid formation.

  • Spheroid Counting and Analysis:

    • Count the number of spheroids formed in each well using a microscope.

    • The size of the spheroids can also be measured.

  • Data Analysis: Compare the number and size of spheroids in the treated groups to the control group to determine the inhibitory effect of this compound.

Protocol 3: Western Blot Analysis of Cancer Stem Cell Markers

Objective: To determine the effect of this compound on the protein expression of colorectal cancer stem cell markers (ALDH1, CD44, CD133).

Materials:

  • Colorectal cancer cells treated with this compound (from Protocol 2 or monolayer culture)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ALDH1, anti-CD44, anti-CD133, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the expression levels of the target proteins in the treated groups to the control.

Mandatory Visualization

G cluster_0 This compound Treatment cluster_1 Colorectal Cancer Stem Cell cNDA This compound Markers Key Stemness Markers cNDA->Markers Downregulates CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation, Tumor Progression) ALDH1 ALDH1 Markers->ALDH1 CD44 CD44 Markers->CD44 CD133 CD133 Markers->CD133 LGR5 LGR5 Markers->LGR5 BMI1 BMI1 Markers->BMI1 Musashi1 Musashi-1 Markers->Musashi1 ALDH1->CSC_Properties Promotes CD44->CSC_Properties Promotes CD133->CSC_Properties Promotes LGR5->CSC_Properties Promotes BMI1->CSC_Properties Promotes Musashi1->CSC_Properties Promotes

Caption: Downregulation of CRC stemness markers by this compound.

G cluster_0 Long-Chain Fatty Acid cluster_1 p53 Signaling Pathway LCFA This compound p53_DBD p53 DNA-Binding Domain LCFA->p53_DBD Inhibits DNA Binding p53_activity p53 Transcriptional Activity p53_DBD->p53_activity Required for Tumor_Suppression Tumor Suppression (Cell Cycle Arrest, Apoptosis) p53_activity->Tumor_Suppression Leads to

Caption: Inhibition of p53 DNA binding activity by long-chain fatty acids.

G cluster_0 Experimental Workflow Start Start: Cancer Cell Line (e.g., HL-60, HCT116) Treatment Treatment with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Stemness Cancer Stemness Assays Treatment->Stemness DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Spheroid Spheroid Formation Assay Stemness->Spheroid WesternBlot Western Blot for Stem Cell Markers Stemness->WesternBlot Spheroid->DataAnalysis WesternBlot->DataAnalysis End End: Determine Efficacy DataAnalysis->End

Caption: General experimental workflow for studying this compound.

References

Investigating the Suppressive Effects of 10Z-Nonadecenoic Acid on Colorectal Cancer Stemness: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with cancer stem cells (CSCs) being increasingly recognized as key drivers of tumor initiation, progression, metastasis, and therapeutic resistance. These CSCs are characterized by their capacity for self-renewal and differentiation, and are often identified by the expression of specific biomarkers such as Aldehyde Dehydrogenase 1 (ALDH1), CD44, and CD133. Recent research has identified 10Z-Nonadecenoic acid (also known as cis-10-Nonadecenoic acid or c-NDA), a fatty acid derived from endolichenic fungi, as a promising agent that targets and suppresses the stem-like characteristics of colorectal cancer cells.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on colorectal cancer stemness.

Mechanism of Action

This compound has been shown to exert its anti-cancer stemness effects by significantly inhibiting the formation of colonospheres, a key in vitro indicator of self-renewal capacity.[1][3] Furthermore, treatment with this fatty acid leads to the downregulation of crucial CSC markers, including ALDH1, CD44, and CD133.[1] While the precise signaling pathways modulated by this compound are still under investigation, evidence suggests a potential involvement of pathways that are fundamental to stem cell biology. Fatty acid metabolism is known to intersect with major signaling cascades that regulate cancer stemness. One such critical pathway in colorectal cancer is the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in CRC and is essential for the maintenance of the CSC population.[4][5][6] It is plausible that this compound may exert its effects by interfering with key components of this pathway, leading to a reduction in the expression of downstream target genes that promote stemness.

Data Presentation

The following tables summarize the quantitative effects of this compound on key indicators of colorectal cancer stemness, based on findings from preclinical studies.

Table 1: Effect of this compound on Colonosphere Formation

Treatment GroupConcentration (µM)Spheroid Formation Efficiency (%)Inhibition of Spheroid Formation (%)
Control (Vehicle)0100 ± 5.20
This compound1065 ± 4.135
This compound2542 ± 3.558
This compound5021 ± 2.879

Data are represented as mean ± standard deviation and are illustrative based on published findings describing significant inhibition.[7]

Table 2: Modulation of Colorectal Cancer Stem Cell Marker Expression by this compound

Treatment GroupConcentration (µM)ALDH1 Positive Cells (%)CD44 Expression (Relative to Control)CD133 Expression (Relative to Control)
Control (Vehicle)085 ± 6.31.00 ± 0.051.00 ± 0.07
This compound2552 ± 4.90.58 ± 0.040.65 ± 0.06
This compound5031 ± 3.70.31 ± 0.030.42 ± 0.05

Data are represented as mean ± standard deviation and are illustrative based on published findings describing significant downregulation of these markers.[1][8]

Experimental Protocols

Preparation of this compound for Cell Culture

Given the lipophilic nature of this compound, proper solubilization is critical for accurate and reproducible in vitro experiments.

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes and serological pipettes

Protocol (Option 1: DMSO/Ethanol Stock):

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO or absolute ethanol.

  • Gently warm the solution to 37°C and vortex until the fatty acid is completely dissolved.

  • For experiments, dilute the stock solution in the complete cell culture medium to the desired final concentrations.

  • Crucially, ensure the final concentration of the solvent (DMSO or ethanol) in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.1% v/v).

  • Prepare a vehicle control with the same final concentration of the solvent used to dissolve the fatty acid.

Protocol (Option 2: BSA Conjugation):

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water or phosphate-buffered saline (PBS).

  • Prepare a stock solution of this compound in ethanol.

  • Slowly add the ethanolic solution of the fatty acid to the BSA solution while gently stirring.

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterile-filter the fatty acid-BSA complex before adding it to the cell culture medium.

  • Use a BSA solution without the fatty acid as a vehicle control.

Colonosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

  • Colorectal cancer cell line (e.g., HCT-116, HT-29, or patient-derived CSCs like CSC221)

  • DMEM/F12 serum-free medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL)

  • Ultra-low attachment plates or flasks

  • This compound (prepared as described above)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture colorectal cancer cells to 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and neutralize with a serum-containing medium.

  • Centrifuge the cells and resuspend the pellet in serum-free sphere-forming medium.

  • Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

  • Count the viable cells and seed them at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

  • Add this compound at various concentrations to the respective wells. Include a vehicle control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

  • Monitor the formation of colonospheres (floating, spherical colonies) every 2-3 days.

  • After the incubation period, count the number of spheres with a diameter greater than 50 µm under an inverted microscope.

  • Calculate the spheroid formation efficiency and the percentage of inhibition for each treatment group.

ALDH Activity Assay by Flow Cytometry

This assay quantifies the population of cells with high ALDH enzymatic activity, a hallmark of CSCs.

Materials:

  • Colorectal cancer cells treated with this compound or vehicle control for a specified period (e.g., 48-72 hours).

  • ALDEFLUOR™ Kit (STEMCELL Technologies) or a similar ALDH activity assay kit.

  • Flow cytometer.

Protocol:

  • Harvest the treated and control cells and prepare a single-cell suspension.

  • Follow the manufacturer's instructions for the ALDEFLUOR™ kit. This typically involves:

    • Resuspending the cells in the ALDEFLUOR™ assay buffer.

    • Adding the activated ALDH substrate (BAAA) to the "test" samples.

    • Adding the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" samples to establish the baseline fluorescence.

  • Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Centrifuge the cells and resuspend them in the assay buffer.

  • Analyze the samples on a flow cytometer, using the DEAB-treated sample to set the gate for the ALDH-positive population.

  • Quantify the percentage of ALDH-positive cells in the control and this compound-treated groups.

Western Blotting for CSC Markers

This technique is used to determine the protein expression levels of CSC markers.

Materials:

  • Colorectal cancer cells treated with this compound or vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-CD44, anti-CD133, anti-β-catenin, anti-c-Myc, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the relative protein expression levels.

Visualizations

G Experimental Workflow for Investigating this compound Effects cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare this compound Stock Solution (e.g., in DMSO or conjugated to BSA) treatment Treat Cells with this compound and Vehicle Control prep->treatment culture Culture Colorectal Cancer Cells (e.g., HCT-116, CSC221) culture->treatment sphere Colonosphere Formation Assay treatment->sphere flow ALDH Activity Assay (Flow Cytometry) treatment->flow wb Western Blotting (CSC Markers) treatment->wb analysis Quantify: - Spheroid Formation Efficiency - % ALDH Positive Cells - Protein Expression Levels sphere->analysis flow->analysis wb->analysis

Caption: Workflow for assessing the impact of this compound on CRC stemness.

Caption: Hypothetical mechanism of this compound on the Wnt/β-catenin pathway.

References

Application Notes and Protocols for In Vivo Studies of 10Z-Nonadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published literature did not yield specific in vivo studies detailing the administration of 10Z-Nonadecenoic acid. The following application notes and protocols are therefore generalized, based on standard methodologies for in vivo administration of fatty acids in murine models for the assessment of anti-inflammatory properties. These should be adapted and optimized for the specific research question and experimental design.

Application Notes

This compound is a monounsaturated fatty acid that has demonstrated potential anti-tumor and anti-inflammatory activities in in vitro and ex vivo settings. Notably, it has been reported to inhibit the proliferation of HL-60 cells and to prevent the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in mouse macrophage preparations. These findings suggest that this compound could be a valuable compound for in vivo investigation in models of inflammation and cancer.

Potential In Vivo Applications:

  • Anti-inflammatory studies: Investigation of the efficacy of this compound in reducing systemic or localized inflammation in murine models, such as LPS-induced endotoxemia or carrageenan-induced paw edema.

  • Cancer research: Evaluation of the anti-tumor effects of this compound in xenograft or syngeneic mouse models of cancer.

  • Metabolic studies: Assessment of the impact of this compound on lipid metabolism and related metabolic disorders.

Quantitative Data Summary (Hypothetical Data)

The following tables represent hypothetical data that could be generated from an in vivo study investigating the anti-inflammatory effects of this compound in an LPS-induced inflammation model in mice.

Table 1: Effect of this compound on Serum TNF-α Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)Mean Serum TNF-α (pg/mL) ± SD% Inhibition
Vehicle Control (LPS)-1250 ± 150-
This compound10980 ± 12021.6
This compound25720 ± 9542.4
This compound50450 ± 7064.0
Dexamethasone (Positive Control)5300 ± 5076.0

Table 2: Effect of this compound on Liver Gene Expression of Pro-inflammatory Cytokines

Treatment GroupDose (mg/kg)Relative IL-6 mRNA Expression (Fold Change) ± SDRelative IL-1β mRNA Expression (Fold Change) ± SD
Vehicle Control (LPS)-15.2 ± 2.512.8 ± 2.1
This compound507.8 ± 1.26.5 ± 1.0
Dexamethasone (Positive Control)53.1 ± 0.62.5 ± 0.4

Experimental Protocols

General Protocol for In Vivo Anti-Inflammatory Study of this compound in a Murine LPS-Induced Inflammation Model

This protocol describes a general procedure for evaluating the anti-inflammatory effects of this compound administered orally to mice prior to an inflammatory challenge with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old male C57BL/6 mice

  • Gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kit for mouse TNF-α

  • RNA extraction and qRT-PCR reagents and equipment

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired doses and a standard dosing volume (e.g., 10 mL/kg).

    • Prepare the LPS solution in sterile, pyrogen-free saline at a concentration to deliver the desired dose (e.g., 1 mg/kg) in an appropriate injection volume (e.g., 100 µL).

  • Animal Grouping and Dosing:

    • Randomly divide mice into treatment groups (n=8-10 per group), for example:

      • Group 1: Vehicle control + Saline

      • Group 2: Vehicle control + LPS

      • Group 3: this compound (low dose) + LPS

      • Group 4: this compound (mid dose) + LPS

      • Group 5: this compound (high dose) + LPS

      • Group 6: Positive control (e.g., Dexamethasone) + LPS

    • Administer the vehicle or this compound by oral gavage.

  • LPS Challenge:

    • One hour after the oral administration, inject mice intraperitoneally (i.p.) with either sterile saline or the LPS solution.

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 1.5 - 2 hours for peak TNF-α), anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Perfuse the animals with cold PBS and harvest tissues of interest (e.g., liver, spleen). Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

    • Extract total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression of pro-inflammatory cytokines such as IL-6 and IL-1β.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) dosing_prep Preparation of This compound and LPS Solutions acclimatization->dosing_prep grouping Animal Grouping (n=8-10/group) dosing_prep->grouping oral_gavage Oral Administration (Vehicle or 10Z-NA) grouping->oral_gavage lps_injection Intraperitoneal Injection (Saline or LPS) oral_gavage->lps_injection 1 hour sample_collection Sample Collection (Blood & Tissues) lps_injection->sample_collection 1.5-2 hours elisa Plasma TNF-α Measurement (ELISA) sample_collection->elisa qrpcr Gene Expression Analysis (qRT-PCR) sample_collection->qrpcr

Caption: Workflow for the in vivo anti-inflammatory study.

Hypothesized Signaling Pathway of this compound in Inhibiting LPS-Induced Inflammation

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Upregulation Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Nonadecenoic_Acid This compound Nonadecenoic_Acid->NFkB Inhibition

Application Notes and Protocols for Studying 10Z-Nonadecenoic Acid Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular effects of 10Z-Nonadecenoic acid, a long-chain monounsaturated fatty acid with potential anti-tumor properties.[1][2][3] The following protocols are designed to be adaptable to various cell lines and research questions, focusing on assessing cell viability, apoptosis, and key signaling pathways.

Introduction to this compound

This compound is a C19:1 monounsaturated fatty acid that has been identified as having anti-tumor activity.[1][2][3] It has been shown to inhibit the proliferation of certain cancer cell lines, such as HL-60, and may also play a role in modulating the activity of the tumor suppressor protein p53.[1][3] Understanding the cellular and molecular mechanisms of this compound is crucial for evaluating its therapeutic potential.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₆O₂[3]
Molecular Weight 296.5 g/mol [3]
CAS Number 73033-09-7[3]
Solubility Soluble in ethanol (B145695), DMSO, and DMF.[2][3][2][3]

Table 2: Reported Biological Activities of this compound

ActivityCell Line/SystemReported EffectReference
Anti-proliferative HL-60IC₅₀ value of 295 µM[3]
p53 Inhibition Not specifiedInhibits p53 DNA binding activity[1][3]
Anti-inflammatory Mouse MacrophagesPrevents LPS-induced tumor necrosis factor production[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Long-chain fatty acids like this compound are poorly soluble in aqueous solutions and require a carrier for effective delivery to cells in culture.[4][5] The most common method involves complexing the fatty acid with bovine serum albumin (BSA).

Materials:

  • This compound powder

  • Ethanol (anhydrous)

  • Fatty acid-free BSA

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare a 100 mM stock solution of this compound in ethanol. [5]

    • Dissolve the appropriate amount of this compound powder in anhydrous ethanol.

    • Vortex until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.

    • Dissolve fatty acid-free BSA in serum-free medium by gently rotating or stirring at 37°C. Avoid vigorous shaking to prevent frothing.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA.

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the this compound ethanol stock solution to the BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • This complexed stock solution can be further diluted in cell culture medium to achieve the desired final concentrations for treating cells.

Note: The final concentration of ethanol in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound-BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the this compound-BSA complex for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (BSA solution with the equivalent amount of ethanol).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]

  • Remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound-BSA complex

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound-BSA complex as described for the MTT assay.

  • Harvest cells , including both adherent and floating cells.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: Western Blot Analysis of p53 and AMPK Signaling

Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

Materials:

  • Cells of interest treated with this compound-BSA complex

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 5: qPCR Analysis of Fatty Acid Metabolism Genes

Quantitative PCR (qPCR) can be used to measure changes in the expression of genes involved in fatty acid metabolism.

Materials:

  • Cells of interest treated with this compound-BSA complex

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., FASN, ACACA, CPT1A, SREBF1) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using the appropriate master mix and primers. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[12]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualization

experimental_workflow Experimental Workflow for Studying this compound Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis prep_fa Prepare this compound-BSA Complex treatment Treat Cells with this compound prep_fa->treatment cell_culture Cell Seeding and Culture cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p53, p-AMPK) treatment->western qpcr qPCR (Fatty Acid Metabolism Genes) treatment->qpcr data_analysis Data Interpretation and Conclusion viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis

Caption: Experimental workflow for investigating the cellular effects of this compound.

p53_pathway Proposed p53 Signaling Pathway Modulation FA This compound p53 p53 FA->p53 Inhibition MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Bax Bax p53->Bax MDM2->p53 Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound may inhibit p53, affecting cell cycle and apoptosis.

ampk_pathway General AMPK Signaling in Fatty Acid Metabolism FA Fatty Acids AMPK AMPK FA->AMPK Activation ACC ACC AMPK->ACC Inhibition CPT1 CPT1 AMPK->CPT1 Activation FAS Fatty Acid Synthesis ACC->FAS FAO Fatty Acid Oxidation CPT1->FAO

Caption: AMPK's role in regulating fatty acid synthesis and oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 10Z-Nonadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 10Z-Nonadecenoic acid in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a long-chain, monounsaturated fatty acid with a 19-carbon backbone.[1][2] Its long aliphatic tail is hydrophobic, meaning it repels water, which leads to its practical insolubility in aqueous solutions.[1] The predicted water solubility is extremely low, in the range of 7.6e-05 g/L.[1][2] This poor solubility can pose significant challenges in various experimental settings, including cell culture and in vitro assays.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

There are several established techniques to enhance the solubility of long-chain fatty acids like this compound. The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Organic solvents that are miscible with water can be used to first dissolve the fatty acid before dilution into the aqueous medium.

  • Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic fatty acid, allowing it to be dispersed in an aqueous solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

Each of these methods has its advantages and is suitable for different experimental requirements.

Troubleshooting Guides & Experimental Protocols

Issue 1: My this compound is precipitating out of my aqueous buffer.

This is a common issue due to the low aqueous solubility of the fatty acid. Here are several troubleshooting strategies presented as detailed experimental protocols.

Principle: By increasing the pH of the solution above the pKa of the carboxylic acid group (predicted to be around 5.02), the acid will be converted to its more soluble carboxylate salt.[2]

Experimental Protocol:

  • Prepare a stock solution: Dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol (B145695) or DMSO. For example, prepare a 10 mg/mL stock solution.

  • Prepare the aqueous buffer: Use a buffer with a pH above 7. For instance, a phosphate-buffered saline (PBS) at pH 7.4 is a common choice.

  • Titrate to the desired pH: While stirring the aqueous buffer, slowly add a dilute solution of a base, such as 1 M NaOH, to raise the pH.

  • Add the fatty acid stock: Once the buffer is at the desired pH, slowly add the fatty acid stock solution dropwise while vigorously stirring or vortexing.

  • Final pH adjustment: After adding the fatty acid, check the pH again and adjust if necessary.

  • Observation: The solution should remain clear if the fatty acid has been successfully solubilized. If precipitation occurs, you may need to increase the pH further or combine this method with another technique.

Caution: Be mindful of the pH tolerance of your experimental system (e.g., cell culture).

Principle: A water-miscible organic solvent can act as a bridge to bring the hydrophobic fatty acid into the aqueous phase. Common co-solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5][6][7]

Experimental Protocol:

  • Dissolve in pure co-solvent: Prepare a high-concentration stock solution of this compound in 100% ethanol, DMSO, or DMF. Solubility data indicates good solubility in these solvents (see Table 1).[5][6]

  • Dilute into aqueous medium: Slowly add the stock solution to your aqueous buffer while stirring vigorously. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Control the final co-solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells or interfere with assays. A final concentration of less than 1% (v/v) is generally recommended.

Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic tails of the surfactants form the core of the micelle, creating a microenvironment where the nonpolar this compound can be sequestered, while the hydrophilic heads face the aqueous phase, allowing for dispersion.[8][9]

Experimental Protocol:

  • Choose a suitable surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often used in biological experiments due to their lower toxicity.[8]

  • Prepare a surfactant solution: Prepare a solution of the surfactant in your aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant.

  • Prepare the fatty acid stock: Dissolve the this compound in a small amount of a co-solvent like ethanol.

  • Combine and mix: Add the fatty acid stock solution to the surfactant solution while stirring.

  • Remove the co-solvent (optional): If the co-solvent is volatile (e.g., ethanol), it can be removed by gentle heating under a stream of nitrogen gas, leaving the fatty acid entrapped in the micelles.

  • Final dilution: The resulting micellar solution can then be diluted as needed for your experiment.

Principle: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior.[3] The hydrophobic tail of the this compound can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex that is water-soluble.[3][4][10] Beta-cyclodextrins (β-CD) and their derivatives are commonly used for this purpose.[4]

Experimental Protocol:

  • Prepare a cyclodextrin solution: Dissolve β-cyclodextrin or a derivative like methyl-β-cyclodextrin (MβCD) in your aqueous buffer. Heating may be required to fully dissolve the cyclodextrin.

  • Prepare the fatty acid stock: Dissolve the this compound in an organic solvent such as ethanol.

  • Form the complex: Add the fatty acid solution to the cyclodextrin solution. The molar ratio of fatty acid to cyclodextrin is a critical parameter and may need to be optimized (e.g., 1:1, 1:2).

  • Incubate: Stir the mixture at room temperature or with gentle heating for several hours to allow for complex formation.

  • Remove the organic solvent: If a volatile solvent was used, it can be removed by evaporation.

  • Filter (optional): To remove any uncomplexed fatty acid, the solution can be filtered through a 0.22 µm filter.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Reference
Water (Predicted)7.6e-05 g/L~0.00026[1][2]
DMSO30 mg/mL~101.18[5][11]
DMF30 mg/mL~101.18[5]
Ethanol30 mg/mL~101.18[5]
Ethanol:PBS (pH 7.2) (1:7)0.25 mg/mL~0.84[5]

Visualizations

Experimental Workflows

experimental_workflow Workflow for Solubilizing this compound cluster_ph pH Adjustment cluster_cosolvent Co-solvent Method cluster_surfactant Surfactant Micelles cluster_cyclodextrin Cyclodextrin Complexation ph1 Dissolve in Ethanol/DMSO ph3 Add Fatty Acid Stock to Buffer ph1->ph3 ph2 Prepare Buffer (pH > 7) ph2->ph3 ph4 Stir Vigorously ph3->ph4 co1 Dissolve in 100% DMSO/Ethanol co2 Slowly Add to Aqueous Buffer co1->co2 co3 Vortex/Stir co2->co3 sur1 Dissolve Fatty Acid in Ethanol sur3 Add Fatty Acid to Surfactant Solution sur1->sur3 sur2 Prepare Surfactant Solution sur2->sur3 sur4 Mix to Form Micelles sur3->sur4 cyc1 Dissolve Fatty Acid in Ethanol cyc3 Combine and Incubate cyc1->cyc3 cyc2 Prepare Cyclodextrin Solution cyc2->cyc3 cyc4 Form Inclusion Complex cyc3->cyc4

Caption: Experimental workflows for different solubilization methods.

Mechanism of Solubility Enhancement

solubility_mechanisms Mechanisms of Solubility Enhancement cluster_micelle Surfactant Micelle Formation cluster_cyclo Cyclodextrin Inclusion Complex cluster_ph_effect pH Adjustment center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 fatty_acid_micelle 10Z-Nonadecenoic Acid fatty_acid_cyclo This compound cyclo_node Cyclodextrin fatty_acid_cyclo->cyclo_node encapsulated by acid R-COOH (Insoluble) base + OH- salt R-COO- (Soluble) + H2O acid->salt Deprotonation

Caption: Visual representation of solubility enhancement mechanisms.

References

Preventing oxidation of 10Z-Nonadecenoic acid during storage and experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 10Z-Nonadecenoic acid during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

A1: this compound is a long-chain, monounsaturated omega-9 fatty acid with the chemical formula C19H36O2.[1][2][3] Its structure includes a single cis double bond between the 10th and 11th carbon atoms.[4] This double bond is a reactive site containing electrons that are susceptible to attack by reactive oxygen species (ROS). The presence of this unsaturation makes the molecule prone to oxidation, a process that can compromise its structural integrity and biological activity.[5][6][7]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The oxidation of this compound, like other unsaturated fatty acids, is accelerated by several factors:

  • Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.[6]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[6][8]

  • Light: Exposure to light, particularly UV light, can generate free radicals that initiate the oxidation chain reaction.[5][6]

  • Transition Metals: Ions of metals like iron and copper can act as catalysts, significantly speeding up the oxidation process.[6][7][9]

Q3: What are the consequences of using oxidized this compound in experiments?

A3: Using oxidized this compound can lead to significant experimental artifacts and unreliable results. The oxidation process degrades the original molecule and produces byproducts, including peroxides and secondary aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[10] These byproducts can induce cellular toxicity, alter signaling pathways, and confound the interpretation of experimental outcomes, ultimately leading to a loss of the compound's intended biological activity and nutritional value.[6][10]

Q4: What are the general best practices for storing this compound?

A4: To ensure the stability of this compound, it is crucial to adhere to strict storage protocols. Proper storage minimizes exposure to factors that promote oxidation.[5] Key recommendations include storing it at low temperatures, under an inert atmosphere, and protected from light.[11]

Q5: Which antioxidants are recommended for preventing the oxidation of this compound?

A5: Both natural and synthetic antioxidants can be used to protect this compound from oxidation. The choice of antioxidant may depend on the specific experimental system.

  • Natural Antioxidants: Vitamin E (α-tocopherol) is a highly effective lipid-soluble antioxidant that works by breaking the lipid peroxidation chain reaction.[10][12] Other natural options include ascorbic acid (Vitamin C), and plant-derived compounds like sesamol, caffeic acid, and rosemary extract.[5][13]

  • Synthetic Antioxidants: Commonly used synthetic antioxidants include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tertiary butylhydroquinone (TBHQ).[8][12][14]

Troubleshooting Guides

This section addresses common issues encountered during the storage and use of this compound.

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: This is often the first sign of sample degradation. The this compound may have oxidized during storage or after being prepared in an experimental solution, leading to variable concentrations of the active compound and the presence of cytotoxic byproducts.

  • Solution:

    • Verify Storage: Confirm that the compound has been stored according to the recommended conditions (see Table 1).

    • Test for Oxidation: Perform an assay to quantify the extent of lipid peroxidation, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay (see Experimental Protocol 2).

    • Implement Preventative Measures: If oxidation is detected, discard the compromised stock. For future use, prepare fresh solutions from a new, properly stored vial. When preparing stock solutions, consider adding an antioxidant and overlaying the solution with an inert gas like nitrogen or argon before sealing and storing.

Problem 2: Visible changes in the sample (e.g., color change to yellow/brown, increased viscosity).

  • Possible Cause: These physical changes are indicators of advanced oxidation and polymerization. Oxidized lipids can appear discolored and become more viscous.[12][15]

  • Solution:

    • Do Not Use: The sample is significantly degraded and will not yield valid experimental results.

    • Discard Immediately: Dispose of the sample according to your institution's chemical waste guidelines.

    • Review Handling Procedures: Re-evaluate your entire workflow, from receiving the compound to its final use, to identify potential points of oxygen, light, or heat exposure. Ensure all containers are appropriate (e.g., amber glass vials) and properly sealed.[15]

Problem 3: Unexpected cytotoxicity or altered cellular responses in vitro.

  • Possible Cause: The byproducts of lipid peroxidation, such as 4-hydroxy-2-nonenal, are highly reactive and can cause significant cellular damage, leading to apoptosis or other unintended biological effects that mask the true effect of this compound.[10]

  • Solution:

    • Use Fresh Aliquots: Always use freshly prepared dilutions from a properly stored, antioxidant-protected stock solution for your experiments. Avoid using old solutions.

    • Incorporate an Antioxidant: Consider adding a biocompatible antioxidant like α-tocopherol to your experimental medium to protect the fatty acid from oxidizing during the course of the experiment.[16]

    • Run Controls: Include a vehicle control (containing the solvent and any added antioxidant) and a positive control for oxidative stress if applicable, to differentiate between the effects of the fatty acid and its oxidation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Form Powder or in SolventStore as a powder or in a deoxygenated solvent.[11]
Temperature -20°C (Powder, short-term) to -80°C (In solvent, long-term)Reduces the rate of chemical reactions, including oxidation.[11]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent the initiation of oxidation.[6]
Light Amber Glass Vial or Light-Proof ContainerPrevents light-induced generation of free radicals.[5][17]
Container Tightly Sealed Glass VialPrevents exposure to oxygen and moisture. Avoids plastic containers that may leach contaminants or be permeable to oxygen.[15]

Table 2: Common Antioxidants for Stabilizing Unsaturated Fatty Acids

AntioxidantTypeTypical ConcentrationNotes
α-Tocopherol (Vitamin E) Natural0.02% - 0.1% (w/w)Effective lipid-soluble, chain-breaking antioxidant. Higher concentrations may not offer additional benefit.[10][16]
Ascorbic Acid (Vitamin C) NaturalVaries (often used with a lipid-soluble antioxidant)Water-soluble; can regenerate other antioxidants like Vitamin E.
Butylated Hydroxytoluene (BHT) Synthetic50 - 300 ppmEffective in animal fats and oils.[14]
Butylated Hydroxyanisole (BHA) Synthetic50 - 300 ppmOften used in combination with BHT for a synergistic effect.[14]
Tertiary Butylhydroquinone (TBHQ) Synthetic50 - 200 ppmVery effective in polyunsaturated vegetable oils.[8][18]

Mandatory Visualization

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LH Unsaturated Fatty Acid (LH) L_radical Lipid Radical (L•) LH->L_radical Initiator Initiator (ROS, Light, Metal) Initiator->LH H abstraction O2 Oxygen (O2) LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical Chain Reaction L_radical_term L• O2->LOO_radical LH2 Unsaturated Fatty Acid (LH) LOO_radical->LH2 H abstraction LOOH Lipid Peroxide (LOOH) LOO_radical->LOOH LOO_radical_term LOO• L_radical2 Lipid Radical (L•) LH2->L_radical2 Antioxidant Antioxidant (AH) NonRadical Non-Radical Products Antioxidant->NonRadical L_radical_term->NonRadical L_radical_term->L_radical_term LOO_radical_term->Antioxidant H donation

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

Experimental_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_qc Quality Control A Receive this compound B Store at -80°C under Argon A->B C Weigh powder in inert atmosphere B->C D Dissolve in deoxygenated solvent (e.g., DMSO) with Antioxidant C->D E Purge with Argon, seal, and store stock solution at -80°C D->E F Thaw stock solution rapidly E->F Transfer to Experiment QC Periodically test stock for oxidation (TBARS) E->QC G Prepare fresh working dilutions in experimental media F->G H Perform experiment G->H I Analyze results H->I

Caption: Workflow for handling this compound to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes how to prepare a stock solution of this compound while minimizing the risk of oxidation.

  • Materials:

    • This compound (powder)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • α-tocopherol

    • Inert gas (high-purity nitrogen or argon) with regulator and tubing

    • Sterile, amber glass vial with a PTFE-lined screw cap

    • Analytical balance

    • Micropipettes

  • Procedure:

    • Deoxygenate Solvent: Sparge the DMSO with the inert gas for 15-20 minutes to remove dissolved oxygen.

    • Prepare Antioxidant-Solvent Mix: Prepare a 0.1% (w/v) solution of α-tocopherol in the deoxygenated DMSO.

    • Weigh Fatty Acid: In a controlled environment with minimal air exposure (ideally in a glove box with an inert atmosphere), weigh the desired amount of this compound directly into the sterile amber glass vial.

    • Dissolution: Add the appropriate volume of the antioxidant-solvent mix to the vial to achieve the desired stock concentration (e.g., 100 mM). If needed, sonication can be used to aid dissolution.[11]

    • Inert Gas Purge: Gently blow a stream of inert gas over the headspace of the solution for 30-60 seconds to displace any air.

    • Seal and Store: Immediately and tightly seal the vial with the PTFE-lined cap. Label clearly and store at -80°C.

    • Usage: For experiments, thaw the vial quickly, remove the required amount, purge the headspace again with inert gas, and immediately return to -80°C storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a method to quantify malondialdehyde (MDA), a secondary product of lipid oxidation.[19]

  • Materials:

    • Sample containing this compound

    • Trichloroacetic acid (TCA) solution (20% w/v)

    • Thiobarbituric acid (TBA) solution (0.67% w/v)

    • MDA standard (1,1,3,3-Tetramethoxypropane)

    • Spectrophotometer or plate reader capable of measuring absorbance at 532 nm

    • Water bath (95-100°C)

    • Microcentrifuge tubes

  • Procedure:

    • Standard Curve Preparation: Prepare a series of MDA standards by acid hydrolysis of 1,1,3,3-Tetramethoxypropane. Typical concentrations range from 0 to 20 nmol.

    • Sample Preparation: Mix your sample (e.g., 100 µL of cell lysate or the fatty acid solution) with 200 µL of 20% TCA.

    • Precipitation: Vortex the mixture and centrifuge at 3,000 x g for 15 minutes to pellet any protein.

    • Reaction: Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution. Do the same for each standard.

    • Incubation: Loosely cap the tubes and incubate in a boiling water bath for 20 minutes. This allows the MDA-TBA adduct to form.

    • Cooling: After incubation, cool the tubes on ice for 5 minutes to stop the reaction.

    • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Quantification: Determine the concentration of MDA in your sample by comparing its absorbance to the standard curve.

TBARS_Workflow cluster_prep Sample Preparation cluster_reaction TBA Reaction cluster_analysis Analysis A Prepare MDA Standards B Mix Sample with TCA C Centrifuge to Pellet Protein B->C D Transfer Supernatant C->D E Add TBA Solution D->E F Incubate at 100°C for 20 min E->F G Cool on Ice F->G H Measure Absorbance at 532 nm G->H I Calculate MDA Concentration using Standard Curve H->I

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

References

Technical Support Center: Quantification of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain fatty acids (LCFAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LCFA analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider to avoid pitfalls in LCFA quantification?

A1: Several pre-analytical factors can significantly impact the accuracy and reproducibility of LCFA quantification. Key considerations include:

  • Sample Collection and Handling: Use appropriate collection tubes (glass is preferred to avoid plasticizer contamination) and anticoagulants.[1] Minimize freeze-thaw cycles and store samples at -80°C to prevent degradation of polyunsaturated fatty acids (PUFAs).

  • Minimizing Contamination: Be aware of potential sources of contamination, such as plasticizers from lab consumables (e.g., pipette tips, tubes) and impurities from solvents.[1][2] Using high-purity, HPLC- or MS-grade solvents is crucial.[1]

  • Preventing Oxidation: Unsaturated LCFAs are susceptible to oxidation. It is recommended to work at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1]

Q2: Which extraction method is best for LCFAs from biological samples?

A2: The choice of extraction method depends on the sample matrix and the specific LCFAs of interest. The Folch (chloroform:methanol (B129727) 2:1) and Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are standard for total lipid extraction and are generally effective for LCFAs.[1] However, for specific applications, other methods like solid-phase extraction (SPE) might be more suitable, especially for separating non-esterified fatty acids (NEFA) from other lipid classes.[3] Incomplete phase separation during liquid-liquid extraction can lead to the loss of the lipid-containing organic layer, so ensuring a clear separation is vital.[1]

Q3: Why is derivatization necessary for GC-MS analysis of LCFAs, and what are the common issues?

A3: Derivatization is essential for GC-MS analysis because it converts polar LCFAs into more volatile and thermally stable fatty acid methyl esters (FAMEs), which improves chromatographic separation and peak shape.[4][5] Common issues with derivatization include:

  • Incomplete Reaction: The presence of water can interfere with the derivatization reaction. Ensure the sample extract is completely dry before adding the derivatizing agent.[1] The quality of the derivatization reagent is also critical; use fresh reagents for optimal performance.[1]

  • Reagent Choice: Different derivatization reagents (e.g., BF3-methanol, HCl-methanol) have specific reaction conditions (temperature and time) that must be optimized for complete conversion.[6]

Q4: What are the advantages of LC-MS over GC-MS for LCFA quantification?

A4: LC-MS offers several advantages over GC-MS for LCFA analysis. LC-MS can directly analyze free fatty acids without the need for derivatization, which simplifies sample preparation and avoids potential issues with incomplete reactions.[3][7] It is also more suitable for analyzing less volatile and thermally unstable LCFAs.[7] Furthermore, LC-MS/MS provides high sensitivity and specificity, making it ideal for quantifying low-abundance LCFAs in complex biological matrices.[8]

Q5: How do I choose an appropriate internal standard for LCFA quantification?

A5: The selection of a suitable internal standard is critical for accurate quantification as it corrects for sample loss during preparation and injection.[6][9] The ideal internal standard is a stable isotope-labeled version of the analyte.[9] When a stable isotope-labeled standard is unavailable, a structurally similar fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0), can be used.[1] Using an internal standard that is structurally dissimilar to the analytes of interest can lead to inaccurate quantification.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) in GC-MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Active Sites in the GC System Clean the injector liner and replace the septum. Trim the analytical column.Sharper, more symmetrical peaks.
Incomplete Derivatization Ensure the sample is dry before adding the derivatization reagent. Use fresh, high-quality reagents and optimize reaction time and temperature.[1]Improved peak shape and response.
High Boiling Point of Underivatized LCFAs Confirm complete conversion to FAMEs. Underivatized fatty acids have high boiling points and exhibit poor chromatography.[4]Elution of sharp FAME peaks at expected retention times.
Column Overload Dilute the sample or reduce the injection volume.Symmetrical peaks within the linear range of the detector.
Issue 2: Low or Inconsistent Recovery of LCFAs

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Inefficient Extraction | Optimize the extraction solvent system and procedure for your specific sample type. Ensure complete phase separation in liquid-liquid extractions.[1][10] | Increased and more consistent recovery of LCFAs. | | Adsorption to Surfaces | Use glass tubes and vials throughout the extraction process to minimize adsorption of LCFAs to plasticware.[1] | Minimized sample loss and improved recovery. | | Incomplete Derivatization | Review and optimize the derivatization protocol as described in Issue 1.[1][6] | Higher yield of FAMEs and improved recovery. | | Sample Degradation | Handle samples on ice, minimize freeze-thaw cycles, and add an antioxidant like BHT to prevent oxidation of PUFAs.[1] | Preservation of LCFA integrity and higher recovery. | | Inappropriate Internal Standard | Use a stable isotope-labeled internal standard or a close structural analog to accurately correct for losses.[6][9] | More accurate and precise quantification. |

Issue 3: Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression or Enhancement Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3]Reduced matrix effects and improved signal-to-noise ratio.
Co-eluting Matrix Components Optimize the chromatographic separation to resolve LCFAs from interfering compounds. Adjust the gradient, mobile phase composition, or use a different column chemistry.Better separation and reduced ion suppression/enhancement.
Insufficient Sample Dilution Dilute the sample extract to a level where matrix effects are minimized, while ensuring the analyte concentration remains within the linear range of the assay.Linear response and accurate quantification.
Lack of Appropriate Internal Standard Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[9]Accurate correction for signal suppression or enhancement.

Experimental Protocols

Protocol 1: Total Long-Chain Fatty Acid Extraction from Plasma (Folch Method)
  • Internal Standard Addition: To 100 µL of plasma in a glass tube, add a known amount of an appropriate internal standard (e.g., C17:0).[1]

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.[1]

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen. The dried lipid extract is now ready for derivatization or direct analysis by LC-MS.

Protocol 2: Derivatization of LCFAs to Fatty Acid Methyl Esters (FAMEs) for GC-MS
  • Reagent Preparation: Prepare a 3% sulfuric acid in methanol solution. Handle with appropriate safety precautions.

  • Reaction: Add 1 mL of the 3% sulfuric acid in methanol to the dried lipid extract. Cap the tube tightly and heat at 100°C for 1 hour.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

Visualizations

LCFA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_pitfalls Potential Pitfalls SampleCollection Sample Collection (Plasma, Tissue, etc.) Homogenization Homogenization/ Lysis SampleCollection->Homogenization Contamination Contamination SampleCollection->Contamination IS_Addition Internal Standard Addition Homogenization->IS_Addition Degradation Degradation Homogenization->Degradation Extraction Lipid Extraction (e.g., Folch) IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography LC-MS Path IncompleteExtraction Incomplete Extraction Extraction->IncompleteExtraction Derivatization->Chromatography IncompleteDeriv Incomplete Derivatization Derivatization->IncompleteDeriv MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration MatrixEffects Matrix Effects MS_Detection->MatrixEffects Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for long-chain fatty acid quantification highlighting key stages and potential pitfalls.

Troubleshooting_Flowchart Start Inaccurate LCFA Quantification CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckRecovery Low/Inconsistent Recovery? CheckPeakShape->CheckRecovery No TroubleshootPeakShape Troubleshoot GC System & Derivatization CheckPeakShape->TroubleshootPeakShape Yes CheckMatrixEffects Suspect Matrix Effects (LC-MS)? CheckRecovery->CheckMatrixEffects No TroubleshootRecovery Optimize Extraction & Handling CheckRecovery->TroubleshootRecovery Yes TroubleshootMatrix Improve Sample Cleanup & Chromatography CheckMatrixEffects->TroubleshootMatrix Yes End Accurate Quantification CheckMatrixEffects->End No TroubleshootPeakShape->CheckRecovery TroubleshootRecovery->CheckMatrixEffects TroubleshootMatrix->End

Caption: A troubleshooting flowchart for common issues encountered in long-chain fatty acid quantification.

Internal_Standard_Selection cluster_ideal Ideal Approach cluster_alternative Alternative Approach cluster_poor Poor Approach Ideal_IS Stable Isotope-Labeled Internal Standard Accurate_Quant Accurate & Precise Quantification Ideal_IS->Accurate_Quant Corrects for physical and ionization differences Structural_Analog Structurally Similar Analog (e.g., C17:0) Less_Accurate_Quant Less Accurate Quantification Structural_Analog->Less_Accurate_Quant May not fully mimic analyte behavior Dissimilar_IS Structurally Dissimilar Internal Standard Inaccurate_Quant Inaccurate & Imprecise Quantification Dissimilar_IS->Inaccurate_Quant Does not adequately correct for analyte-specific losses or matrix effects

Caption: The impact of internal standard selection on the accuracy of long-chain fatty acid quantification.

References

Optimizing LC-MS parameters for enhanced detection of 10Z-Nonadecenoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of 10Z-Nonadecenoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, presented in a direct question-and-answer format.

Q1: Why am I observing poor peak shape (fronting, tailing, or splitting) for my this compound standard?

A1: Poor peak shape is a common issue that can compromise the accuracy and reliability of your analysis. The potential causes and solutions are outlined below:

  • Issue: Column Overload. Injecting too much sample can saturate the column, leading to peak fronting.[1]

    • Solution: Reduce the injection volume or dilute the sample. Consider using a column with a higher capacity, such as one with a wider diameter or a thicker stationary phase.[1]

  • Issue: Inappropriate Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.[1]

  • Issue: Extra-Column Dead Volume. Excessive volume in fittings and tubing between the injector, column, and detector can lead to peak broadening.[1]

    • Solution: Check all connections to ensure they are secure. Use shorter tubing with a narrower internal diameter where feasible.[1]

  • Issue: Column Contamination or Degradation. Buildup of matrix components or degradation of the stationary phase can result in peak tailing or splitting.

    • Solution: Implement a column flushing protocol. A typical sequence for a reversed-phase column involves washing with solvents of increasing strength (e.g., water, methanol (B129727), acetonitrile (B52724), isopropanol) and then re-equilibrating with the initial mobile phase.[1] If the problem persists, the column may need to be replaced.[1]

Q2: I am experiencing low or no signal for this compound. What are the likely causes?

A2: A weak or absent signal can be frustrating. Systematically investigate the following areas:

  • Issue: Analyte Stability. Fatty acids can be unstable and susceptible to degradation.[2]

    • Solution: Prepare fresh standards and samples. Minimize exposure to light, high temperatures, and oxygen during sample preparation and storage.[2] Store samples at -80°C for long-term stability.[3]

  • Issue: Inefficient Ionization. Fatty acids can have poor ionization efficiency, especially in negative ion mode without proper mobile phase additives.[4]

    • Solution: Ensure the mobile phase promotes ionization. For negative mode ESI, adding a small concentration of a weak base like ammonium (B1175870) acetate (B1210297) (e.g., 2 mM) can significantly improve the deprotonation of the carboxylic acid group.[5][6] For positive mode, derivatization may be necessary.[7]

  • Issue: Ion Suppression. Components from the sample matrix co-eluting with your analyte can compete for ionization, reducing the signal of this compound.[2]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance the sample preparation process with a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove contaminants like phospholipids.[8][9]

  • Issue: Mass Spectrometer Settings. Incorrect MS parameters will lead to poor detection.

    • Solution: Optimize ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[10][11] Ensure the correct precursor ion (m/z 295.27 for [M-H]⁻) is selected for fragmentation in MS/MS modes.[12]

Q3: I am unable to separate this compound from its isomers. What can I do?

A3: The separation of fatty acid isomers, which differ only in the position or stereochemistry of the double bond, is a significant analytical challenge.[7]

  • Issue: Insufficient Chromatographic Resolution. Standard C18 columns may not provide adequate selectivity for positional isomers.[13]

    • Solution 1: Optimize Mobile Phase and Gradient. A slow, shallow gradient elution can improve the separation of closely eluting compounds. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can alter selectivity.

    • Solution 2: Explore Alternative Column Chemistries. Phenyl-hexyl or C8 columns can offer different selectivity compared to C18 and may resolve isomers more effectively.[5][9] For very difficult separations, specialized columns like those with silver-ion (Ag+) stationary phases can be considered, though they are less common in LC-MS.

    • Solution 3: Derivatization. Derivatizing the carboxylic acid group can sometimes improve the chromatographic resolution of isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting this compound?

A1: Negative ion electrospray ionization (ESI) is typically preferred for the analysis of free fatty acids.[7] The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion (m/z 295.27), which provides high sensitivity.[12] While positive mode is possible, it usually requires derivatization to add a permanently charged group to the molecule to achieve good sensitivity.[7]

Q2: Which type of LC column is recommended for this compound analysis?

A2: Reversed-phase columns are the standard for fatty acid analysis.

  • C18 Columns: These are the most common starting point due to their high hydrophobicity, which provides good retention for long-chain fatty acids.[2]

  • C8 Columns: These columns are slightly less hydrophobic and can be a good alternative if retention on a C18 column is too strong or if different selectivity is needed to resolve isomers.[9][14]

  • Phenyl Columns: Phenyl-based stationary phases can offer unique selectivity for compounds with double bonds due to π-π interactions and may aid in isomer separation.[5]

Q3: What are typical mobile phase compositions for this type of analysis?

A3: A binary solvent system is typically used with a gradient elution.

  • Mobile Phase A (Aqueous): Water with an additive to control pH and aid ionization. Common additives include 0.1% formic acid or 2-10 mM ammonium acetate.[6][14][15]

  • Mobile Phase B (Organic): A mixture of organic solvents such as acetonitrile (ACN) and isopropanol (B130326) (IPA) or methanol (MeOH).[14] A common combination is an ACN/IPA mix, which is effective at eluting hydrophobic long-chain fatty acids.[14]

Q4: Do I need to derivatize this compound for LC-MS analysis?

A4: Derivatization is generally not necessary when using negative ion ESI, as the native molecule ionizes efficiently.[16] However, derivatization may be considered under specific circumstances:

  • To improve sensitivity in positive ion mode.[7]

  • To enhance chromatographic separation of challenging cis/trans isomers.[7]

  • To identify the double bond position through specific fragmentation patterns in MS/MS, although advanced techniques like electron-activated dissociation (EAD) can achieve this without derivatization.[7]

Quantitative Data Summary

The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and resolution for long-chain fatty acids.[9][14]
Mobile Phase A Water + 0.1% Formic Acid or 2-10 mM Ammonium AcetateControls pH and aids in the deprotonation of the analyte in negative ion mode.[6][15]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 1:1, v/v)Strong organic solvent mixture to elute hydrophobic fatty acids.[14]
Flow Rate 0.2 - 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.[17]
Column Temp. 40 - 50 °CImproves peak shape and reduces viscosity, leading to lower backpressure.[7][9]
Injection Vol. 2 - 10 µLShould be optimized to avoid column overload.[9]
Gradient Start at 30-40% B, ramp to 100% B over 10-15 min, hold, re-equilibrateA shallow gradient is crucial for separating closely related fatty acids and isomers.[14]

Table 2: Recommended Mass Spectrometry Parameters (Negative ESI)

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray Ionization (ESI)Highly sensitive for detecting the deprotonated [M-H]⁻ ion of free fatty acids.[7]
Scan Mode Full Scan (for discovery) or MRM/SRM (for quantification)MRM/SRM provides superior sensitivity and selectivity for targeted analysis.[18]
Precursor Ion (m/z) 295.27Corresponds to the [M-H]⁻ ion of this compound.[12]
Product Ions (m/z) To be determined by infusion (e.g., 251.2, 277.3)Characteristic fragments used for confirmation and quantification in MRM mode.[12][19]
Capillary Voltage 3.0 - 4.5 kVOptimized to achieve stable spray and maximum ion signal.[6]
Cone/Declustering Voltage 10 - 60 VShould be optimized to minimize in-source fragmentation and adduct formation.[11][20]
Source Temperature 300 - 450 °CAids in desolvation of the ESI droplets.[6]
Nebulizer Gas (N₂) Flow Instrument DependentOptimized for stable spray and efficient droplet formation.
Drying Gas (N₂) Flow Instrument DependentOptimized to facilitate solvent evaporation and ion release.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol describes a standard liquid-liquid extraction (LLE) for isolating total fatty acids from a biological matrix.

  • Sample Preparation : To 100 µL of plasma or serum in a glass tube, add 295 µL of acetonitrile containing 1% formic acid.[16] Add an appropriate internal standard (e.g., C17:0 or a deuterated analog of the target analyte).

  • Protein Precipitation : Vortex the mixture vigorously for 1 minute to precipitate proteins.[16]

  • Centrifugation : Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.[16]

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN/Water) before injection into the LC-MS system.[8]

Protocol 2: General LC-MS Analysis
  • System Equilibration : Equilibrate the LC system with the initial mobile phase composition (e.g., 60% A / 40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection : Inject 5 µL of the reconstituted sample extract.[7]

  • Chromatographic Separation : Run the gradient elution as defined in your method (refer to Table 1 for a starting point).

  • Mass Spectrometric Detection : Acquire data using the optimized MS parameters (refer to Table 2). Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion (m/z 295.27) to a specific product ion.

  • Data Analysis : Integrate the peak area for this compound and the internal standard. Calculate the concentration based on a calibration curve prepared with known standards.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Initial Mobile Phase Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC ESI Ionization (Negative ESI) LC->ESI MS Mass Detection (MRM) ESI->MS Data Data Acquisition & Processing MS->Data Result Quantification of This compound Data->Result

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree Start Problem: Low or No Signal CheckStandard Inject Fresh Standard? Start->CheckStandard SignalOK Signal is Good CheckStandard->SignalOK  Yes SignalLow Signal Still Low CheckStandard->SignalLow  No SamplePrepIssue Issue is in Sample Prep: - Extraction Efficiency - Analyte Degradation - Matrix Suppression SignalOK->SamplePrepIssue MS_Issue Check MS Settings: - Ionization Mode (-ESI) - Source Parameters - Correct m/z SignalLow->MS_Issue LC_Issue Check LC Conditions: - Mobile Phase Additives - Column Integrity - Leaks MS_Issue->LC_Issue SourceClean Clean Ion Source LC_Issue->SourceClean

Caption: Decision tree for troubleshooting low signal intensity issues.

References

Troubleshooting poor peak shape in 10Z-Nonadecenoic acid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting chromatographic issues related to the analysis of 10Z-Nonadecenoic acid. This resource provides in-depth guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common peak shape problems and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing this compound?

A1: The two primary methods for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For GC analysis, the carboxylic acid group is typically derivatized to a more volatile ester, most commonly a fatty acid methyl ester (FAME), and then analyzed using a Flame Ionization Detector (FID). HPLC can be used to analyze the underivatized free fatty acid, often with UV detection at low wavelengths (around 200-210 nm).

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: Derivatization is a crucial step in preparing this compound for GC analysis. The process, typically esterification to form a fatty acid methyl ester (FAME), increases the volatility and thermal stability of the analyte.[1] This is essential for the compound to be effectively vaporized in the GC inlet and transported through the column without degradation. Furthermore, derivatization reduces the polarity of the carboxylic acid group, which minimizes interactions with active sites in the GC system and leads to improved peak shape and sensitivity.[1]

Q3: What causes poor peak shapes in the chromatography of this compound?

A3: Poor peak shapes, such as tailing, fronting, and split peaks, can arise from a variety of factors in both GC and HPLC analysis. Common causes include:

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on the column.[2][3] Other causes include column degradation, improper mobile phase pH in HPLC, and excessive dead volume in the system.

  • Peak Fronting: This is frequently a result of column overload, where too much sample is injected, or poor solubility of the analyte in the sample solvent or mobile phase.

  • Split Peaks: These can be caused by problems occurring before the column, such as a partially blocked inlet frit, a void in the column packing, or issues with the injection technique.[4][5]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. This can lead to inaccurate peak integration and reduced resolution.

Troubleshooting Steps:

Potential Cause Recommended Solution(s) in GC Recommended Solution(s) in HPLC
Active Sites in the System - Use a deactivated inlet liner and septum.- Trim the first few centimeters of the column to remove active sites.- Ensure complete derivatization to cap the polar carboxylic acid group.- Use a high-quality, end-capped column.- Operate at a lower mobile phase pH (e.g., 2.5-3.0) to suppress the ionization of residual silanol groups.[2]
Column Degradation - Condition the column according to the manufacturer's instructions.- Replace the column if it is old or has been subjected to harsh conditions.- Flush the column with a strong solvent to remove contaminants.- Replace the column if performance does not improve.
Suboptimal Method Parameters - Increase the injector temperature to ensure complete vaporization.- Optimize the oven temperature ramp rate.- Increase the mobile phase buffer concentration (10-50 mM is typical).- Increase the percentage of the organic modifier in the mobile phase to increase elution strength.[6]
Extra-Column Dead Volume - Ensure all fittings and connections are secure.- Use appropriate ferrules for the column diameter.- Minimize the length and internal diameter of tubing between the injector, column, and detector.- Check for leaks at all connections.[6]

Logical Workflow for Troubleshooting Peak Tailing:

PeakTailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Suspect System Issue: - Dead Volume - Leaks - Blocked Frit yes_all->system_issue method_issue Suspect Method/Analyte Issue: - Secondary Interactions - pH Mismatch (HPLC) - Incomplete Derivatization (GC) no_all->method_issue fix_system Action: - Check fittings - Replace frit - Backflush column system_issue->fix_system fix_method Action: - Adjust mobile phase pH (HPLC) - Use end-capped column (HPLC) - Ensure complete derivatization (GC) method_issue->fix_method resolved Problem Resolved fix_system->resolved fix_method->resolved

Caption: Troubleshooting logic for peak tailing.

Guide 2: Addressing Peak Fronting

Peak fronting presents as a leading edge that is less steep than the trailing edge, often resembling a shark fin.

Troubleshooting Steps:

Potential Cause Recommended Solution(s)
Column Overload - Reduce the injection volume.- Dilute the sample.[7]- Use a column with a higher capacity (larger internal diameter or thicker stationary phase film).
Poor Sample Solubility - Dissolve the sample in the mobile phase (HPLC) or a solvent compatible with the stationary phase (GC).- If using a different solvent, ensure it is weaker than the mobile phase (HPLC) or has a boiling point well below the initial oven temperature (GC).
Incorrect Initial Oven Temperature (GC) - Set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent and analyte focusing at the head of the column.[8]

Logical Workflow for Troubleshooting Peak Fronting:

PeakFronting start Peak Fronting Observed check_overload Is the peak broad and flat-topped? start->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No overload_issue Suspect Column Overload yes_overload->overload_issue solubility_issue Suspect Sample Solubility or GC Initial Temperature Issue no_overload->solubility_issue fix_overload Action: - Reduce injection volume - Dilute sample overload_issue->fix_overload fix_solubility Action: - Change sample solvent - Adjust initial oven temperature (GC) solubility_issue->fix_solubility resolved Problem Resolved fix_overload->resolved fix_solubility->resolved

Caption: Troubleshooting logic for peak fronting.

Guide 3: Correcting Split Peaks

Split peaks appear as two or more distinct peaks for a single compound, indicating an issue with the sample introduction or the column inlet.

Troubleshooting Steps:

Potential Cause Recommended Solution(s)
Injection Problem - For manual injections, ensure a smooth and consistent injection technique. The use of an autosampler is recommended.[5]- Check the syringe for damage or blockage.
Inlet Issues (GC) - Perform regular inlet maintenance, including replacing the liner and septum.- Ensure the column is installed at the correct depth in the inlet.[5]
Column Inlet Frit Blockage (HPLC) - Backflush the column to dislodge particulates.- If the problem persists, replace the inlet frit or the column.
Void in the Column Packing - This can be caused by pressure shocks or operating outside the column's recommended pH range. The column will likely need to be replaced.
Solvent Mismatch - In GC, a mismatch between the sample solvent and the stationary phase polarity can cause peak splitting, especially in splitless injection mode.[8]- In HPLC, injecting a sample in a much stronger solvent than the mobile phase can cause distortion. Dissolve the sample in the mobile phase whenever possible.

Logical Workflow for Troubleshooting Split Peaks:

SplitPeaks start Split Peaks Observed check_injection Check Injection Technique and Syringe start->check_injection injection_ok Injection OK check_injection->injection_ok OK injection_bad Injection Faulty check_injection->injection_bad Faulty check_column_inlet Inspect Column Inlet and Liner (GC) or Frit (HPLC) injection_ok->check_column_inlet fix_injection Action: - Improve manual technique or use autosampler - Replace syringe injection_bad->fix_injection resolved Problem Resolved fix_injection->resolved inlet_ok Inlet OK check_column_inlet->inlet_ok OK inlet_bad Inlet Issue check_column_inlet->inlet_bad Issue check_solvent Check for Solvent Mismatch inlet_ok->check_solvent fix_inlet Action: - Perform inlet maintenance (GC) - Backflush or replace frit (HPLC) inlet_bad->fix_inlet fix_inlet->resolved solvent_ok Solvent OK check_solvent->solvent_ok OK solvent_bad Solvent Mismatch check_solvent->solvent_bad Mismatch replace_column Suspect Column Void Action: Replace Column solvent_ok->replace_column fix_solvent Action: - Match sample solvent to stationary phase (GC) or mobile phase (HPLC) solvent_bad->fix_solvent fix_solvent->resolved replace_column->resolved

Caption: Troubleshooting logic for split peaks.

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound as a Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of this compound to its methyl ester followed by analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Derivatization (Esterification) to FAME:

  • Reagents: Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w), Heptane (B126788), Saturated Sodium Chloride solution.

  • Procedure:

    • Weigh approximately 10-20 mg of the lipid sample containing this compound into a screw-cap test tube.

    • Add 2 mL of BF3-methanol solution.

    • Cap the tube tightly and heat at 60-100°C for 10-20 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of heptane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the heptane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper heptane layer to a GC vial for analysis.

Experimental Workflow for Derivatization:

Derivatization start Start: Lipid Sample add_bf3 Add BF3-Methanol start->add_bf3 heat Heat (60-100°C, 10-20 min) add_bf3->heat cool Cool to Room Temperature heat->cool add_solvents Add Heptane and Saturated NaCl cool->add_solvents vortex Vortex to Extract add_solvents->vortex separate Allow Phases to Separate vortex->separate collect Collect Upper Heptane Layer separate->collect end End: FAMEs in GC Vial collect->end

Caption: Workflow for the esterification of this compound.

2. GC-FID Parameters:

The following table provides typical GC-FID parameters for the analysis of 10-Nonadecenoic acid methyl ester. These may require optimization based on the specific instrument and column used.

Parameter Value
GC System Agilent 6890 GC or equivalent
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1[10]
Carrier Gas Helium or Hydrogen
Head Pressure 230 kPa (Helium, constant pressure)[10]
Oven Temperature Program Initial: 50°C, hold for 1 minRamp 1: 25°C/min to 175°CRamp 2: 4°C/min to 230°C, hold for 5 min[10]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[10]
Detector Gases Hydrogen: 40 mL/minAir: 450 mL/minMakeup (Helium): 30 mL/min[10]
Protocol 2: HPLC-UV Analysis of Underivatized this compound

This protocol provides a general starting point for the analysis of underivatized this compound using HPLC with UV detection. Optimization will likely be necessary.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters:

Parameter Suggested Starting Condition
HPLC System Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, and ramp to a high percentage of B over 20-30 minutes. A typical starting point could be 70% B, ramping to 100% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV Detector
Wavelength 205-210 nm
Injection Volume 10-20 µL

References

Minimizing experimental artifacts in 10Z-Nonadecenoic acid studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts when working with 10Z-Nonadecenoic acid.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A1: this compound, as an unsaturated fatty acid, is susceptible to oxidation. To maintain its integrity, it should be stored at -20°C.[1] For long-term storage, it is recommended to store it as a solution in an organic solvent like ethanol (B145695) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap. Avoid repeated freeze-thaw cycles.

Q2: What is the best way to dissolve this compound for use in cell culture?

A2: Due to its poor water solubility, this compound should first be dissolved in an organic solvent such as ethanol or DMSO to create a stock solution.[1][2] For cell culture experiments, it is crucial to then complex the fatty acid with a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate its delivery to cells.[2][3] Direct dilution of the organic stock solution into the aqueous culture medium will likely cause precipitation.[4]

Q3: I'm observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?

A3: Precipitation, or "crashing out," is a common issue when working with fatty acids in aqueous solutions.[5] This is often due to the concentration of the fatty acid exceeding its solubility limit in the medium. To prevent this, ensure proper complexation with fatty acid-free BSA. The molar ratio of the fatty acid to BSA is critical; a higher ratio can lead to an increase in unbound fatty acid, which is more prone to precipitation.[6] Preparing the fatty acid-BSA complex at 37°C with gentle agitation can improve conjugation.[5][7]

Q4: Can the solvent used to dissolve this compound affect my experimental results?

A4: Yes, the choice and final concentration of the organic solvent can significantly impact your results. Solvents like DMSO and ethanol can exhibit toxicity to cells, especially at higher concentrations.[2][8] It is essential to keep the final solvent concentration in the cell culture medium to a minimum, typically below 0.1%. Always include a vehicle control (medium with the same concentration of the solvent and BSA without the fatty acid) in your experiments to account for any solvent-induced effects.[2]

Q5: Are there any known artifacts associated with using this compound in cell viability assays like the MTT assay?

A5: Yes, fatty acids can interfere with tetrazolium-based viability assays like the MTT assay.[6][9][10] The reducing environment created by the fatty acid can lead to non-enzymatic reduction of the MTT reagent, resulting in a false-positive signal for cell viability.[10] Additionally, the solvent used and the BSA concentration can also influence the assay readout.[2][6] It is advisable to use an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., trypan blue), to confirm results obtained from MTT assays.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage at -20°C in a tightly sealed container, preferably under an inert gas. Prepare fresh working solutions from a concentrated stock for each experiment to minimize oxidation.
Incomplete Solubilization or Precipitation Optimize the fatty acid:BSA conjugation protocol. Ensure the BSA is fatty acid-free. Gently warm the BSA solution to 37°C before slowly adding the fatty acid stock solution while stirring. Allow sufficient time for complexation (e.g., 1 hour at 37°C).[5] Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Solvent Toxicity Reduce the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium to the lowest effective level (ideally <0.1%). Always include a vehicle control with the same solvent concentration to assess its impact on cell viability and function.[2]
Variable Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell density can lead to significant differences in the response to treatment.
Issue 2: Artifacts in Analytical Measurements (e.g., GC-MS, LC-MS)
Possible Cause Troubleshooting Step
Oxidation during Sample Preparation Minimize the exposure of samples to air and heat.[11] Work on ice whenever possible and consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process. Store extracted lipids at -80°C under an inert atmosphere until analysis.
Incomplete Derivatization (for GC-MS) Optimize the derivatization reaction conditions (e.g., time, temperature, reagent concentration) to ensure complete conversion of the fatty acid to its methyl ester (FAME). Use an internal standard to monitor the efficiency of the derivatization process.[12]
Matrix Effects in Mass Spectrometry Perform a thorough sample cleanup to remove interfering substances. Use a suitable internal standard (e.g., an odd-chain or isotopically labeled fatty acid) to correct for matrix effects and variations in ionization efficiency.[12]

Quantitative Data Summary

Parameter Value Cell Line/System Reference
IC50 for Cell Proliferation Inhibition 295 µMHL-60 (Human Promyelocytic Leukemia)[1][13]
Inhibition of LPS-induced TNF-α Production Not explicitly quantified, but reported to prevent production.Mouse Macrophages[1][13]
Inhibition of p53 Activity Not explicitly quantified, but reported to inhibit DNA binding activity.In vitro assay[1][13]
Solubility in Ethanol 30 mg/mLN/A[1]
Solubility in DMSO 30 mg/mLN/A[1]
Solubility in Ethanol:PBS (pH 7.2) (1:7) 0.25 mg/mLN/A[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate for Cell Culture

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[5][7][14]

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile 0.1 M NaOH

  • Sterile, conical tubes (50 mL)

  • Water bath at 37°C and 50°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve an appropriate amount of this compound in 100% ethanol. For example, to make 1 mL of a 10 mM stock, dissolve 2.965 mg of this compound (MW: 296.5 g/mol ) in 1 mL of ethanol. Briefly warm to 50°C if necessary to fully dissolve.

  • Prepare a 5% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 50 mg/mL. Gently invert to mix until fully dissolved. Do not vortex vigorously as this can denature the protein.

  • Complexation: a. In a sterile 50 mL conical tube, add the desired volume of the 5% BSA solution. Pre-warm the BSA solution in a 37°C water bath for 15-20 minutes. b. Slowly add the 10 mM this compound stock solution dropwise to the warm BSA solution while gently swirling. The final molar ratio of fatty acid to BSA should be between 2:1 and 6:1 for optimal solubility and delivery. c. Incubate the mixture in a 37°C water bath for 1 hour with gentle, intermittent swirling to allow for complete conjugation.

  • Sterilization and Storage: a. Sterile-filter the this compound-BSA complex through a 0.22 µm filter. b. The complex is now ready to be diluted to the final desired concentration in your cell culture medium. c. For storage, aliquot the complex and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Protocol 2: Assay for Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol is a general guideline based on established methods.[10][15]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound-BSA complex (prepared as in Protocol 1)

  • BSA vehicle control (prepared as in Protocol 1, without the fatty acid)

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere overnight.

  • Pre-treatment: a. The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex (e.g., 10, 50, 100, 200 µM). b. Include a vehicle control (BSA only) and a negative control (medium only). c. Incubate the cells for a pre-determined time (e.g., 4-24 hours).

  • LPS Stimulation: a. After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells. b. Incubate the cells for 4-6 hours at 37°C.

  • Sample Collection: a. After the LPS stimulation, carefully collect the cell culture supernatants from each well. b. Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells and debris.

  • TNF-α Measurement: a. Measure the concentration of TNF-α in the clarified supernatants using a mouse TNF-α ELISA kit, following the manufacturer's instructions. b. Normalize the TNF-α concentrations to the total protein content of the cells in each well, if desired.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow prep Prepare 10Z-Nonadecenoic Acid-BSA Complex treat Pre-treat Cells with This compound prep->treat seed Seed Macrophage Cells seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect measure Measure TNF-α (ELISA) collect->measure analyze Data Analysis measure->analyze

Experimental workflow for assessing the effect of this compound on LPS-induced TNF-α production.

TNF_alpha_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNF_gene TNF-α Gene NFkB->TNF_gene Induces transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation Nonadecenoic_acid 10Z-Nonadecenoic Acid Nonadecenoic_acid->IKK Inhibits

Simplified signaling pathway of LPS-induced TNF-α production and the potential inhibitory point of this compound.

p53_Pathway DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression DNA Target Gene DNA p53->DNA Binds to MDM2->p53 Inhibits & Promotes degradation Transcription Transcription of Target Genes DNA->Transcription Apoptosis Apoptosis Transcription->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Transcription->Cell_cycle_arrest Nonadecenoic_acid 10Z-Nonadecenoic Acid Nonadecenoic_acid->p53 Inhibits DNA binding

Simplified p53 signaling pathway and the reported inhibitory action of this compound on p53 DNA binding.

References

Best practices for handling and storing 10Z-Nonadecenoic acid standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 10Z-Nonadecenoic acid standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a monounsaturated long-chain fatty acid with the chemical formula C19H36O2.[1] It is utilized in research as a standard for chromatography and has been investigated for its potential anti-tumor properties, including the inhibition of cancer cell proliferation and the activity of the p53 tumor suppressor protein.[2][3]

Q2: What are the recommended storage conditions for this compound standards?

For long-term stability, this compound standards should be stored at -20°C.[2] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[4] The solid form is stable for at least two years when stored correctly.[2] To prevent degradation, it is advisable to aliquot the standard upon receipt to avoid multiple freeze-thaw cycles.

Q3: How should I handle this compound safely?

This compound may cause skin and eye irritation.[2] It is also a flammable liquid.[5] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] All handling should be performed in a well-ventilated area, and sources of ignition should be avoided.[5]

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] Solubility in these solvents is reported to be at least 30 mg/mL.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the culture medium.

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource
Solubility ≥ 30 mg/mL (101.18 mM)Dimethyl Sulfoxide (DMSO)[4]
≥ 30 mg/mLDimethylformamide (DMF)[2]
≥ 30 mg/mLEthanol[2]
~0.25 mg/mLEthanol:PBS (pH 7.2) (1:7)[2]
IC50 (HL-60 cell proliferation) 295 µMCell Culture Medium[2]
Storage Temperature (Solid) -20°CN/A[2]
Storage Temperature (Solution) -80°CIn Solvent[4]
Stability (Solid) ≥ 2 yearsAt -20°C[2]
Stability (Solution) 1 yearAt -80°C[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell-Based Assays

This protocol describes the preparation of a stock solution suitable for use in cell culture experiments.

Materials:

  • This compound standard

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Sterile, positive displacement pipette and tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of the fatty acid.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 30 mg/mL or ~100 mM).[4]

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.[4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the analysis of this compound by GC-MS following conversion to its fatty acid methyl ester (FAME).

1. Sample Preparation (Derivatization to FAME):

  • Accurately weigh 1-25 mg of the sample or standard into a reaction vial.

  • If the sample is not a pure oil, dissolve it in a non-polar solvent like hexane (B92381).

  • Add a derivatization agent such as Boron Trichloride-Methanol (BCl3-Methanol).

  • Heat the mixture at 60°C for 5-10 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane, then shake vigorously to extract the FAMEs into the hexane layer.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters (Typical):

  • GC System: Agilent HP-5890 or similar

  • Column: SP-2560 or DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Injector: Splitless injection at 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[6]

  • Detector Temperature: 260-280°C.[8]

Troubleshooting Guides

Common Issues in Cell-Based Assays
IssuePossible CauseRecommended Solution
Precipitation in Culture Medium Poor solubility of the fatty acid in aqueous media.Prepare a fatty acid-BSA complex to improve solubility. Alternatively, ensure the final DMSO concentration in the medium is low (typically <0.5%) and add the stock solution to the medium with vigorous mixing.
Inconsistent Results Degradation of the fatty acid due to improper storage or multiple freeze-thaw cycles.Use freshly thawed aliquots for each experiment. Ensure the stock solution has been stored correctly at -80°C.
Cell Toxicity High concentration of the organic solvent (e.g., DMSO).Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific cell line. Keep the final solvent concentration consistent across all treatments and controls.
Common Issues in Chromatography
IssuePossible CauseRecommended Solution
Peak Tailing Active sites on the column or injector liner interacting with the analyte's carboxyl group.Ensure complete derivatization to the less polar FAME. Use a deactivated injector liner. Consider using a column specifically designed for fatty acid analysis.
Peak Fronting Column overload.Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.
Split Peaks Blockage in the injector or column inlet.Replace the injector liner and septum. If the problem persists, trim the first few centimeters of the column or replace the column.
Baseline Noise Contaminated carrier gas, column bleed, or detector contamination.Check for leaks in the gas lines. Condition the column according to the manufacturer's instructions. Clean the detector if necessary.
Shifting Retention Times Fluctuations in oven temperature, carrier gas flow rate, or column degradation.Verify that the oven temperature is stable and the flow rate is consistent. If the column has been used extensively, it may need to be replaced.

Visualizations

Signaling Pathway Diagram

p53_inhibition cluster_nucleus Nucleus cluster_regulation Regulation p53 p53 DNA DNA p53->DNA Binds to Response Elements TargetGenes Target Genes (e.g., p21, BAX) DNA->TargetGenes Transcription CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest Leads to Apoptosis Apoptosis TargetGenes->Apoptosis Leads to FA This compound (Long-chain fatty acid) FA->p53 Inhibits DNA Binding Activity

Caption: Proposed mechanism of p53 inhibition by this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Standard Preparation cluster_assay Cell-Based Assay start This compound (Solid Standard) dissolve Dissolve in DMSO to create Stock Solution start->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot treat Treat cells with dilutions of this compound aliquot->treat Dilute for treatment culture Culture HL-60 Cells culture->treat incubate Incubate for desired time (e.g., 24-72h) treat->incubate measure Measure Cell Proliferation (e.g., MTT Assay) incubate->measure

Caption: Workflow for a cell proliferation assay using this compound.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 10Z-Nonadecenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 10Z-Nonadecenoic acid, a long-chain monounsaturated fatty acid, is crucial for understanding its physiological roles and potential therapeutic applications. The validation of the analytical method used for its quantification is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The comparison is based on key validation parameters as outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

Data Presentation: A Comparative Analysis

The choice of an analytical method is heavily influenced by its performance characteristics. The following tables summarize the key validation parameters for the analysis of long-chain fatty acids, providing a benchmark for what can be expected when quantifying this compound using GC-MS and LC-MS/MS. It is important to note that while direct comparative studies for this compound are limited, the data presented is based on studies of structurally similar long-chain fatty acids and is indicative of the expected performance for this analyte.

Table 1: Comparison of Validation Parameters for GC-MS and LC-MS/MS in Long-Chain Fatty Acid Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[11][12]>0.99[13][14][15]
Accuracy (% Recovery) 85-115%80-120%[14]
Precision (RSD %) <15%<15%[13]
Limit of Detection (LOD) 0.05 - 1.0 µg/g[16]0.4 - 5 ng/mL[13][14]
Limit of Quantitation (LOQ) 0.15 - 3.5 µg/g[16]1.1 - 10 ng/mL

Table 2: Overview of Typical Sample Preparation and Instrumental Conditions

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Lipid Extraction followed by Derivatization (Esterification to FAMEs)[1][4][17]Lipid Extraction (LLE or SPE)[18][19][20]
Derivatization Required to increase volatility (e.g., BF₃-Methanol, BSTFA)[1][3][9]Generally not required, but can be used to enhance ionization[21]
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Mass Analyzer Quadrupole, Ion TrapTriple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF)[22]
Data Acquisition Mode Selected Ion Monitoring (SIM) for quantificationMultiple Reaction Monitoring (MRM) for quantification[22]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving a validated analytical method. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Quantification of this compound

This protocol involves the extraction of total lipids from a biological matrix, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Lipid Extraction (Folch Method) [17]

  • Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) mixture.

  • Add a saline solution to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

2. Derivatization to FAMEs (Acid-Catalyzed Esterification) [4]

  • To the dried lipid extract, add a solution of 14% boron trifluoride (BF₃) in methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add water and hexane (B92381) to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract and reconstitute in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode for the characteristic ions of the this compound methyl ester.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol describes the quantification of this compound without the need for derivatization, offering a more direct measurement.

1. Lipid Extraction (Liquid-Liquid Extraction) [19][23]

  • To the biological sample, add a mixture of methyl tert-butyl ether (MTBE) and methanol.

  • Vortex and incubate to ensure thorough extraction.

  • Add water to induce phase separation.

  • Centrifuge and collect the upper organic phase.

  • Dry the organic extract under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition from the precursor ion of this compound to a specific product ion.

Mandatory Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical separation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Method Purpose Set_Validation_Parameters Set Validation Parameters & Acceptance Criteria Define_Purpose->Set_Validation_Parameters Defines Scope Develop_Method Develop Analytical Method Set_Validation_Parameters->Develop_Method Guides Development Perform_Validation_Experiments Perform Validation Experiments Develop_Method->Perform_Validation_Experiments Protocol Analyze_Data Analyze Validation Data Perform_Validation_Experiments->Analyze_Data Generates Data Document_Results Document in Validation Report Analyze_Data->Document_Results Summarizes Findings Method_Implementation Method Implementation Document_Results->Method_Implementation Authorizes Use

Caption: A typical workflow for analytical method validation.

Analytical_Separation_Process cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Final_Sample Prepared Sample Extraction->Final_Sample LC-MS/MS Path Derivatization->Final_Sample Injection Injection Final_Sample->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Final_Result Final Result Quantification->Final_Result

Caption: Conceptual workflow of an analytical separation process.

References

A Comparative Guide to the Inter-laboratory Measurement of 10Z-Nonadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for robust and reproducible results. 10Z-Nonadecenoic acid (C19:1), a monounsaturated fatty acid, is of growing interest in various fields of research. This guide provides an objective comparison of the common analytical methodologies for the measurement of this compound, supported by representative experimental data and detailed protocols. The aim is to assist laboratories in selecting the appropriate methodology and to serve as a reference for the performance characteristics that can be expected.

Data Presentation: A Comparative Analysis of Analytical Methodologies

The quantification of this compound in biological matrices is predominantly achieved through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory comparison studies for this compound have been published, this section presents a summary of typical performance characteristics for each method, based on validated methods for similar long-chain fatty acids.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for this compound Quantification

ParameterPerformance MetricDescription
Linearity (R²) >0.995The coefficient of determination for the calibration curve over a defined concentration range.
Limit of Detection (LOD) 0.1 - 1.0 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 85% - 115%The closeness of the measured value to the true value, often assessed by spiking a known quantity of the standard into a blank matrix.
Precision (% RSD) <15%The degree of agreement among individual test results when the method is applied repeatedly. Measured as the relative standard deviation.

Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for this compound Quantification

ParameterPerformance MetricDescription
Linearity (R²) >0.998The coefficient of determination for the calibration curve over a defined concentration range.
Limit of Detection (LOD) 0.01 - 0.5 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 2.0 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 90% - 110%The closeness of the measured value to the true value, often assessed by spiking a known quantity of the standard into a blank matrix.
Precision (% RSD) <10%The degree of agreement among individual test results when the method is applied repeatedly. Measured as the relative standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound in human plasma.

GC-MS Protocol for this compound Analysis

  • Sample Preparation (Lipid Extraction and Derivatization)

    • To 100 µL of plasma, add an internal standard (e.g., Heptadecanoic acid, C17:0).

    • Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Separate the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) esters.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then to 300°C at 5°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification.

LC-MS/MS Protocol for this compound Analysis

  • Sample Preparation (Protein Precipitation and Lipid Extraction)

    • To 100 µL of plasma, add an internal standard (e.g., 10Z-Nonadecenoic-d5 acid).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the lipids to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90% acetonitrile).

  • LC-MS/MS Analysis

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Mandatory Visualization

The following diagram illustrates a typical workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution (for LC-MS) Extraction->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration GCMS->Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational comparison for the analysis of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For ultra-trace level quantification, LC-MS/MS is often the preferred method due to its superior sensitivity and specificity. However, GC-MS remains a robust and reliable technique, particularly for broader fatty acid profiling. It is recommended that each laboratory performs its own method validation to ensure the chosen method meets the required performance criteria for their specific application.

Cross-validation of LC-MS and GC methods for 10Z-Nonadecenoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of 10Z-Nonadecenoic Acid: LC-MS vs. GC-MS Methods

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids such as this compound is critical. This guide provides a comparative overview of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present a summary of experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Methodology Comparison

Both LC-MS and GC-MS offer high sensitivity and selectivity for fatty acid analysis. However, the sample preparation and chromatographic principles differ significantly. LC-MS can directly analyze the free fatty acid, while GC-MS typically requires derivatization to increase the volatility of the analyte.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS methods are advantageous for their ability to analyze this compound in its native form, often with minimal sample preparation.

  • Sample Preparation: A straightforward protein precipitation step is commonly employed for biological samples. For instance, serum or plasma can be deproteinized using a cold solvent like isopropanol.

  • Chromatographic Separation: Reversed-phase chromatography is typically used. A C18 column is a common choice for separating fatty acids. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is the most common ionization technique for fatty acid analysis, often in negative ion mode, which detects the deprotonated molecule [M-H]⁻.[1][2] High-resolution mass spectrometry can provide high specificity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for fatty acid analysis, but it necessitates a derivatization step to convert the non-volatile fatty acids into volatile esters.

  • Sample Preparation & Derivatization: Following extraction from the sample matrix, this compound must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (B129727) or by a saponification reaction followed by methylation.[4]

  • Chromatographic Separation: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for the separation of FAMEs.[4] The oven temperature is programmed to ramp up to allow for the sequential elution of different fatty acids.[4][5]

  • Mass Spectrometry Detection: Electron ionization (EI) is the standard ionization method, which generates characteristic fragment ions for each FAME. The resulting mass spectra can be compared against spectral libraries like the NIST library for confident identification.[5]

Quantitative Performance

The choice between LC-MS and GC-MS can also depend on the desired quantitative performance. The following table summarizes typical performance characteristics for fatty acid analysis.

ParameterLC-MS/MSGC-MS
Linearity (R²) 0.95 - 1.00[2]Typically > 0.99
Limit of Quantification (LOQ) 0.003 – 14.88 ng/mL (for various lipids)[2]pg to low ng on-column
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85 - 115%80 - 120%
Throughput Higher, with faster run times possibleLower, due to longer run times and derivatization
Derivatization Required NoYes

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the typical workflows for LC-MS and GC-MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., with Isopropanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometry (ESI, Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAME Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection GC_Separation Chromatographic Separation (e.g., HP-5MS Column) Injection->GC_Separation MS_Detection Mass Spectrometry (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (NIST Library Search) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the study. LC-MS offers the advantage of analyzing the native molecule with simpler sample preparation, potentially leading to higher throughput. GC-MS, while requiring a derivatization step, is a very robust and well-established method with extensive spectral libraries available for compound identification. For studies requiring high throughput and minimal sample handling, LC-MS may be the preferred method. For targeted, high-sensitivity analysis with well-established protocols, GC-MS remains an excellent choice.

References

A Comparative Analysis of the Biological Activities of 10Z-Nonadecenoic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two monounsaturated fatty acids: 10Z-Nonadecenoic acid and oleic acid. The information presented is based on available experimental data to assist in evaluating their potential as therapeutic agents.

Overview of Biological Activities

Both this compound and oleic acid exhibit a range of biological activities, with anti-tumor and anti-inflammatory properties being the most prominent. While oleic acid is a well-studied fatty acid with a broad spectrum of documented effects, research on this compound is more limited. This guide aims to synthesize the existing data for a comparative overview.

Comparative Quantitative Data

The following tables summarize the available quantitative data on the anti-tumor and anti-inflammatory activities of this compound and oleic acid. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between the cited studies.

Table 1: Anti-Tumor Activity (IC50 Values)
Fatty AcidCell LineIC50 ValueReference
This compoundHL-60 (Human promyelocytic leukemia)295 µM[1]
Oleic acidA549 (Human lung carcinoma)20 nM[2]
Oleic acidPC-3 (Human prostate cancer)15 µM[2]
Oleic acidMCF-7 (Human breast cancer)82 ppm[3]
Oleic acidHT-29 (Human colon cancer)77 ppm[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, cell lines, and units of measurement.

Table 2: Anti-Inflammatory Activity
Fatty AcidAssayEffectReference
This compoundLPS-induced TNF-α production in mouse macrophagesPrevention of production[1]

Signaling Pathways

Understanding the molecular mechanisms through which these fatty acids exert their effects is crucial for drug development.

This compound

The precise signaling pathways modulated by this compound are not yet well-elucidated. However, its known biological activities suggest potential interactions with key cellular signaling cascades.

  • p53 Inhibition: this compound has been shown to inhibit the activity of the tumor suppressor protein p53.[1][4][5][6] The mechanism of this inhibition is an area for further investigation.

p53_inhibition 10Z-Nonadecenoic_acid This compound p53 p53 10Z-Nonadecenoic_acid->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1: Simplified diagram of this compound's inhibitory effect on p53.
Oleic Acid

Oleic acid has been demonstrated to modulate several critical signaling pathways involved in cancer and inflammation.

  • PTEN/AKT/mTOR Pathway: Oleic acid can influence the PTEN/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

  • NF-κB Pathway: Oleic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key player in the inflammatory response.

oleic_acid_pathways cluster_pten PTEN/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway Oleic_Acid_PTEN Oleic Acid PTEN PTEN Oleic_Acid_PTEN->PTEN Modulates AKT AKT PTEN->AKT Inhibits mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Oleic_Acid_NFKB Oleic Acid IKK IKK Oleic_Acid_NFKB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Activates

Figure 2: Oleic acid's modulation of the PTEN/AKT/mTOR and NF-κB pathways.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide. Specific details may vary between individual studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the fatty acids on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HL-60, A549, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or oleic acid (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

mtt_assay_workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Fatty Acid (Various Concentrations) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Analyze Data: Calculate % Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 3: General workflow of the MTT cell viability assay.
p53 DNA Binding Activity Assay

This assay measures the ability of p53 to bind to its consensus DNA sequence, which can be inhibited by compounds like this compound.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with or without the fatty acid.

  • Binding Reaction: The nuclear extracts are incubated in wells of a microplate pre-coated with a double-stranded DNA oligonucleotide containing the p53 consensus binding site.

  • Incubation: The plate is incubated to allow for the binding of active p53 in the nuclear extract to the DNA probe.

  • Washing: The wells are washed to remove non-specific binding.

  • Primary Antibody Incubation: A primary antibody specific for p53 is added to the wells and incubated.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, which develops a color in proportion to the amount of bound p53.

  • Absorbance Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. A decrease in absorbance in the presence of the fatty acid indicates inhibition of p53 DNA binding activity.

Anti-Inflammatory Assay (Measurement of TNF-α)

This assay determines the effect of the fatty acids on the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or primary mouse macrophages) are cultured in appropriate plates.

  • Pre-treatment: The cells are pre-treated with different concentrations of the fatty acid for a specific duration.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.

  • Incubation: The cells are incubated for a further period to allow for cytokine secretion.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The level of TNF-α in the fatty acid-treated samples is compared to that in the LPS-stimulated control to determine the inhibitory effect.

Conclusion

Both this compound and oleic acid demonstrate promising biological activities, particularly in the realms of anti-tumor and anti-inflammatory effects. Oleic acid is a well-characterized compound with a broader range of known mechanisms and signaling pathway interactions. This compound shows potential, particularly in inhibiting cancer cell growth and p53 activity, but requires further investigation to fully understand its therapeutic potential and molecular mechanisms. The lack of direct comparative studies highlights a significant gap in the current research landscape. Future studies directly comparing these two fatty acids under identical experimental conditions are warranted to provide a more definitive assessment of their relative potencies and therapeutic promise.

References

A Comparative Analysis of the Bioactive Lipids: 10Z-Nonadecenoic Acid and Palmitoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological effects of two monounsaturated fatty acids: 10Z-Nonadecenoic acid and palmitoleic acid, with a focus on their anti-inflammatory properties and underlying molecular mechanisms.

While both this compound and palmitoleic acid are recognized for their potential health benefits, the depth of scientific inquiry into their specific effects varies significantly. Palmitoleic acid has been extensively studied, revealing its role as a lipokine with potent anti-inflammatory, insulin-sensitizing, and lipid-lowering properties. In contrast, research on this compound is less extensive, though emerging evidence points to its anti-inflammatory and anti-proliferative capabilities. This comparison synthesizes the available experimental data to provide a clear overview of their respective and comparative bioactivities.

Quantitative Comparison of Anti-Inflammatory Effects

To facilitate a direct comparison of the anti-inflammatory potency of this compound and palmitoleic acid, the following tables summarize their effects on key inflammatory markers in two critical cell types involved in the inflammatory response: macrophages and endothelial cells.

Table 1: Effects on Macrophage Inflammatory Responses

Fatty AcidCell TypeStimulantConcentrationTargetEffectReference
This compound Mouse MacrophagesLPSNot SpecifiedTNF-αPrevention of production[1]
Palmitoleic acid Mouse Peritoneal Macrophages (PPARα KO)LPS (2.5 µg/mL)600 µMTNF-αDecreased production[2]
Palmitoleic acid Mouse Peritoneal Macrophages (WT)LPS (2.5 µg/mL)600 µMIL-6Decreased production[2]
Palmitoleic acid Rat Air PouchLPSNot SpecifiedTNF-α73.14% inhibition[3]
Palmitoleic acid Rat Air PouchLPSNot SpecifiedIL-1β66.19% inhibition[3]
Palmitoleic acid Rat Air PouchLPSNot SpecifiedIL-675.19% inhibition[3]

Table 2: Effects on Endothelial Cell Inflammatory Responses

Fatty AcidCell TypeStimulantConcentrationTargetEffectReference
Palmitoleic acid EAHy926TNF-α (1 ng/mL)20 µMMCP-1Decreased production[4][5]
Palmitoleic acid EAHy926TNF-α (1 ng/mL)50 µMMCP-1Decreased production[4][5]
Palmitoleic acid EAHy926TNF-α (1 ng/mL)50 µMIL-6Decreased production[4][5]
Palmitoleic acid EAHy926TNF-α (1 ng/mL)20 µM & 50 µMIL-8Decreased production[4][5]

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of these fatty acids are mediated through their interaction with key signaling pathways.

Palmitoleic Acid:

Palmitoleic acid has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways:

  • Inhibition of NF-κB Signaling: Palmitoleic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] This inhibition prevents the downstream production of inflammatory cytokines.

  • Activation of PPARα: Palmitoleic acid can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[6] Activation of PPARα can lead to the downregulation of inflammatory responses.

Caption: Palmitoleic acid's dual-action anti-inflammatory mechanism.

This compound:

The precise signaling pathways modulated by this compound are not yet well-elucidated in the available literature. However, its ability to prevent LPS-induced TNF-α production in macrophages suggests a potential interaction with the NF-κB pathway, similar to palmitoleic acid.[1] Further research is required to confirm its molecular targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Macrophage Anti-inflammatory Assay (Palmitoleic Acid):

  • Cell Culture: Primary peritoneal macrophages are isolated from mice and cultured in standard medium.

  • Stimulation: Macrophages are pre-treated with palmitoleic acid (e.g., 600 µM) for a specified duration (e.g., 24 hours) before being stimulated with Lipopolysaccharide (LPS) (e.g., 2.5 µg/mL).

  • Cytokine Measurement: Supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Signaling Pathway Analysis: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) or by RT-qPCR to measure the expression of target genes.[2]

Macrophage_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate murine peritoneal macrophages Culture Culture macrophages Isolate->Culture Pretreat Pre-treat with Palmitoleic Acid Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Measure cytokines (ELISA) Stimulate->ELISA Western Analyze signaling (Western Blot) Stimulate->Western

Caption: Workflow for assessing anti-inflammatory effects in macrophages.

Endothelial Cell Anti-inflammatory Assay (Palmitoleic Acid):

  • Cell Culture: Human endothelial cell lines (e.g., EAHy926) are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with palmitoleic acid (e.g., 20-50 µM) before stimulation with a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α) (e.g., 1 ng/mL).

  • Cytokine Measurement: Cell culture supernatants are analyzed for the presence of inflammatory chemokines and cytokines (e.g., MCP-1, IL-6, IL-8) using methods like multiplex assays or ELISA.

  • Gene Expression Analysis: RNA is extracted from the cells, and the expression levels of inflammatory genes (e.g., NFKB1, MCP-1, IL6) and PPARα are quantified using RT-qPCR.[4][5]

Conclusion

The available evidence strongly supports the potent anti-inflammatory effects of palmitoleic acid, mediated through well-defined signaling pathways involving NF-κB inhibition and PPARα activation. In direct comparisons within the same experimental systems, palmitoleic acid has demonstrated stronger anti-inflammatory potential than other fatty acids like oleic and palmitic acids.[4][5]

This compound also exhibits anti-inflammatory properties, as evidenced by its ability to inhibit TNF-α production. However, the current body of research lacks the detailed quantitative data and mechanistic insights available for palmitoleic acid. Therefore, while both fatty acids show promise as anti-inflammatory agents, further investigation into the specific mechanisms and comparative efficacy of this compound is warranted. This will be crucial for the drug development community to fully understand its therapeutic potential and to design targeted interventions for inflammatory diseases. Future studies employing head-to-head comparisons under standardized experimental conditions will be invaluable in delineating the distinct and overlapping roles of these two bioactive lipids.

References

A Head-to-Head Comparison of 10Z-Nonadecenoic Acid and Other Fatty Acids in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 7, 2025 – A comprehensive analysis of emerging research provides a head-to-head comparison of 10Z-Nonadecenoic acid (c-NDA) with other fatty acids, particularly the well-studied omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in various cancer models. This guide synthesizes experimental data on their anti-cancer properties, focusing on their effects on cancer stemness, cell viability, and underlying molecular mechanisms.

A recent pivotal study has brought this compound into the spotlight, demonstrating its potent anti-cancer activities, which are comparable or even superior to those of EPA and DHA in the context of colorectal cancer (CRC) stem cells.[1][2][3][4] This monounsaturated fatty acid, isolated from an endolichenic fungus, has shown significant inhibitory effects on key markers of cancer stemness and spheroid formation, suggesting its potential as a novel therapeutic candidate.[1][2][3][4]

Comparative Efficacy in Colorectal Cancer Stem Cells

The primary evidence for the comparative efficacy of this compound comes from studies on colorectal cancer stem cells, a subpopulation of tumor cells responsible for cancer recurrence and metastasis.

Inhibition of Spheroid Formation

Spheroid formation is a key characteristic of cancer stem cells and their ability to grow and proliferate in a three-dimensional manner. In a direct comparison, this compound demonstrated a potent ability to suppress spheroid formation in CRC stem cells, an effect that was on par with or exceeded that of EPA and DHA.[1][2][3][4]

Table 1: Comparison of Fatty Acid Effects on Spheroid Formation in Colorectal Cancer Stem Cells

Fatty AcidConcentrationEffect on Spheroid FormationReference
This compound (c-NDA)Not specified in snippetsSubstantial inhibitory effects[1][2][3][4]
Eicosapentaenoic acid (EPA)Not specified in snippetsInhibitory effects[2][3][4]
Docosahexaenoic acid (DHA)Not specified in snippetsInhibitory effects[2][3][4]
Downregulation of Cancer Stem Cell Markers

The stemness of cancer cells is maintained by the expression of specific surface markers. Key markers in colorectal cancer stem cells include Aldehyde Dehydrogenase 1 (ALDH1), CD44, and CD133. Treatment with this compound led to a significant downregulation of these markers.[1][2][3][4]

Table 2: Effect of Fatty Acids on Cancer Stem Cell Marker Expression in Colorectal Cancer Stem Cells

Fatty AcidTarget MarkerEffect on ExpressionReference
This compound (c-NDA)ALDH1, CD44, CD133Downregulation[1][2][3][4]
Eicosapentaenoic acid (EPA)ALDH1, CD44, CD133Downregulation[2][3][4]
Docosahexaenoic acid (DHA)ALDH1, CD44, CD133Downregulation[2][3][4]

Effects on Other Cancer Models

While the most detailed comparative data for this compound is in the context of colorectal cancer stem cells, some information is available for other cancer types.

Table 3: Cytotoxic Effects of this compound in Other Cancer Cell Lines

Fatty AcidCancer Cell LineIC50 ValueReference
This compoundHL-60 (Human promyelocytic leukemia)295 µM

It is important to note that this value for HL-60 cells does not come from a direct comparative study with other fatty acids.

Proposed Signaling Pathways

The anti-cancer effects of this compound in colorectal cancer stem cells are believed to be mediated through the downregulation of key signaling pathways involved in stemness, proliferation, and survival. A schematic representation from the pivotal study suggests that c-NDA treatment impacts multiple facets of cancer stem cell biology.[1]

G cNDA This compound (c-NDA) Stemness CRC Stemness Properties cNDA->Stemness Inhibits Spheroid Spheroid Formation Stemness->Spheroid Markers Stem Cell Markers (ALDH1, CD44, CD133, LGR5+) Stemness->Markers Proliferation Self-Renewal & Proliferation Stemness->Proliferation Epigenetic Epigenetic Modification (BMI1 expression) Stemness->Epigenetic Progression Tumor Progression Spheroid->Progression Markers->Progression Proliferation->Progression Epigenetic->Progression

Caption: Proposed mechanism of this compound in suppressing colorectal cancer stemness.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the comparative studies.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: Colorectal cancer stem cells (CSC221) were utilized for the primary comparison.

  • Culture Conditions: Cells were maintained in appropriate stem cell culture medium, typically serum-free and supplemented with growth factors to maintain their stem-like properties.

  • Fatty Acid Preparation: this compound, EPA, and DHA were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.

  • Treatment: Cells were treated with various concentrations of the fatty acids for specified durations (e.g., 48 hours for marker expression analysis and 10-14 days for spheroid formation assays).

Spheroid Formation Assay

This assay assesses the self-renewal and tumorigenic potential of cancer stem cells.

  • Cell Seeding: A single-cell suspension of colorectal cancer stem cells is plated in ultra-low attachment multi-well plates.

  • Treatment: The cells are treated with this compound, EPA, or DHA at various concentrations.

  • Incubation: The plates are incubated for 10-14 days to allow for spheroid formation.

  • Analysis: The number and size of the spheroids are quantified using microscopy and imaging software.

G cluster_0 Spheroid Formation Assay Workflow A 1. Seed single CRC stem cells in ultra-low attachment plates B 2. Treat with fatty acids (c-NDA, EPA, DHA) A->B C 3. Incubate for 10-14 days B->C D 4. Quantify number and size of spheroids C->D

Caption: General workflow for the spheroid formation assay.

Western Blotting for Stem Cell Marker Analysis

This technique is used to detect and quantify the levels of specific proteins (stem cell markers).

  • Cell Lysis: After fatty acid treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each sample is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the stem cell markers (ALDH1, CD44, CD133) and then with a secondary antibody.

  • Detection: The protein bands are visualized and quantified using an imaging system.

Conclusion

The emerging data on this compound presents a compelling case for its further investigation as a potent anti-cancer agent, particularly in targeting the resilient population of cancer stem cells. Its demonstrated efficacy, which is comparable or superior to the well-established omega-3 fatty acids EPA and DHA in colorectal cancer models, opens new avenues for the development of novel therapeutic strategies. Further research is warranted to elucidate the full spectrum of its anti-cancer activity across different tumor types and to further detail its molecular mechanisms of action.

References

Evaluating 10Z-Nonadecenoic Acid: A Potential Next-Generation Biomarker for Cardiometabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals exploring novel diagnostic and prognostic tools.

The landscape of disease biomarkers is in a constant state of evolution, driven by the pursuit of greater precision in diagnostics, prognostics, and therapeutic monitoring. In the realm of cardiovascular and metabolic diseases, established biomarkers have revolutionized patient care, yet the quest for markers with enhanced sensitivity, specificity, and predictive power continues. This guide provides a comprehensive evaluation of 10Z-Nonadecenoic acid, a long-chain monounsaturated fatty acid, as a potential contender to augment or even surpass existing biomarkers in the cardiometabolic space.

While direct comparative studies on the clinical performance of this compound are still emerging, this document synthesizes the current knowledge of its biochemical properties, details robust analytical methodologies for its quantification, and situates it within the context of established biomarkers for cardiovascular disease (CVD) and metabolic syndrome.

Performance Comparison: this compound vs. Established Biomarkers

A direct quantitative comparison of this compound with existing biomarkers is challenging due to the nascent stage of research into its clinical utility. However, we can establish a framework for its potential evaluation by examining the characteristics of an ideal biomarker and the performance of current standards.

Table 1: Characteristics of an Ideal Biomarker

CharacteristicDescription
High Sensitivity Ability to correctly identify individuals with the disease.
High Specificity Ability to correctly identify individuals without the disease.
Predictive Value Strong correlation with disease presence, progression, or therapeutic response.
Rapid & Sustained Elevation For acute conditions, the biomarker should rise quickly and remain elevated for a clinically relevant window.
Tissue Specificity Ideally, the biomarker should be released from the target tissue or organ.
Proportional Release The level of the biomarker should correlate with the extent of disease.
Standardized Assay The method of measurement should be reliable, reproducible, and widely available.
Cost-Effective The cost of the assay should be justifiable for routine clinical use.

Table 2: Comparison of Established Biomarkers for Cardiovascular Disease and Metabolic Syndrome

BiomarkerPrimary IndicationAdvantagesLimitations
Cardiac Troponins (cTnI, cTnT) Myocardial Infarction[1][2]High sensitivity and specificity for myocardial injury[1][2]. Gold standard for AMI diagnosis[1].Levels may be elevated in other cardiac conditions.
B-type Natriuretic Peptide (BNP) & NT-proBNP Heart Failure[2][3]Correlate with the severity of heart failure[2]. Useful for diagnosis and prognosis[3].Levels can be affected by age, renal function, and obesity.
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammation, Cardiovascular Risk[1][4]Marker of systemic inflammation[4]. Predicts future cardiovascular events[5].Non-specific, elevated in various inflammatory conditions[5].
Low-Density Lipoprotein (LDL) Cholesterol Atherosclerosis RiskWell-established risk factor for CVD. Widely available and standardized testing.Indirect measure of atherogenic particles; particle number may be more predictive.
Adiponectin Metabolic Syndrome, Insulin Resistance[5][6]Inversely related to metabolic syndrome[5][6]. Has anti-inflammatory and insulin-sensitizing properties[4].Levels can be influenced by various factors including genetics and lifestyle.
Leptin to Adiponectin Ratio (LAR) Metabolic Syndrome[5][6]May be a better marker for metabolic syndrome than either adipokine alone[5][6].Potential differences in association between males and females[6].

This compound: A Profile

This compound is a monounsaturated fatty acid with a 19-carbon chain[7][8]. It has been detected in human blood, feces, and various tissues[8]. While its precise role in human physiology is still under investigation, its nature as a lipid molecule places it at the intersection of metabolic and inflammatory pathways, making it a plausible candidate for a cardiometabolic biomarker. Some studies have suggested its involvement in anti-tumor activity and inhibition of p53[9][10]. Its potential as a biomarker stems from the growing understanding of the role of specific fatty acids in signaling and disease pathogenesis.

Experimental Protocols: Quantifying this compound

The accurate and precise quantification of this compound in biological samples is fundamental to its evaluation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard analytical techniques for this purpose.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This protocol is adapted from established methods for the analysis of fatty acids in biological matrices.

1. Sample Preparation (Plasma/Serum):

  • To 200 µL of plasma or serum, add 300 µL of phosphate-buffered saline (dPBS).

  • Add an internal standard solution containing a known concentration of a deuterated version of a similar fatty acid.

  • Lyse the sample by adding 1 volume of methanol (B129727) and acidify with hydrochloric acid (HCl) to a final concentration of 25 mM.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a chloroform:methanol solution (2:1, v/v).

  • For total fatty acid analysis, a saponification step using 1N potassium hydroxide (B78521) (KOH) is included to hydrolyze ester bonds, followed by acidification.

  • For free fatty acid analysis, this step is omitted.

  • The lipid-containing organic layer is separated and dried under a stream of nitrogen.

3. Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as 14% boron trifluoride-methanol reagent or a solution of methanolic HCl.

  • Heat the mixture at 80-100°C for 45-60 minutes to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs)[4].

  • Alternatively, silylation can be performed using an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) by heating at 60°C for 60 minutes.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., Elite-5MS).

  • The oven temperature is programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 240°C) to separate the FAMEs based on their boiling points and polarity.

  • The separated compounds are then ionized (e.g., by electron ionization at 70 eV) and detected by a mass spectrometer.

  • Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of a pure standard.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Profiling

LC-MS offers an alternative approach that may not require derivatization and can provide high sensitivity and specificity[1][11].

1. Sample Preparation and Lipid Extraction:

  • Follow the same sample preparation and lipid extraction steps as described for GC-MS.

2. LC Separation:

  • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • Inject the sample into a liquid chromatograph.

  • Separation is typically achieved using a reverse-phase column (e.g., C8 or C18).

  • A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and isopropanol (B130326) with additives such as formic acid or ammonium (B1175870) formate (B1220265) is used to separate the fatty acids.

3. MS Detection:

  • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

  • The deprotonated molecule [M-H]⁻ of this compound is monitored for quantification.

  • Tandem mass spectrometry (MS/MS) can be used for more specific detection and to aid in structural confirmation.

Visualizing Pathways and Workflows

To conceptualize the evaluation and potential mechanism of action of this compound, the following diagrams are provided.

biomarker_evaluation_workflow cluster_discovery Discovery & Hypothesis Generation cluster_analytical Analytical Validation cluster_clinical Clinical Validation lipidomics Lipidomics Profiling (e.g., in CVD vs. Healthy Cohorts) identification Identification of this compound as a Potential Marker lipidomics->identification assay_dev Assay Development (GC-MS or LC-MS) identification->assay_dev performance Assay Performance Evaluation (Sensitivity, Specificity, Precision) assay_dev->performance cohort_studies Large-Scale Cohort Studies performance->cohort_studies correlation Correlation with Clinical Endpoints (e.g., MACE, Disease Progression) cohort_studies->correlation comparison Comparison with Existing Biomarkers correlation->comparison fatty_acid_signaling cluster_membrane Cellular Membrane Integration cluster_receptor Receptor-Mediated Signaling cluster_downstream Potential Downstream Effects FA This compound membrane Incorporation into Phospholipids FA->membrane gpr G-Protein Coupled Receptors (e.g., GPR40, GPR120) FA->gpr ppar Nuclear Receptors (e.g., PPARs) FA->ppar raft Alteration of Lipid Raft Composition membrane->raft inflammation Modulation of Inflammatory Pathways (e.g., NF-κB) raft->inflammation gpr->inflammation metabolism Regulation of Glucose and Lipid Metabolism (e.g., AMPK activation) gpr->metabolism gene_expression Altered Gene Expression ppar->gene_expression gene_expression->inflammation gene_expression->metabolism

References

Comparative Analysis of Cis and Trans Isomers of Nonadecenoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonadecenoic acid, a monounsaturated fatty acid with a 19-carbon chain, exists as various cis and trans isomers depending on the orientation of the hydrogen atoms at the double bond. While sharing the same chemical formula, these geometric isomers exhibit distinct metabolic fates and biological activities. This guide provides a comparative analysis of the known effects of cis- and trans-nonadecenoic acid, drawing upon experimental data from closely related fatty acids where direct data for the 19-carbon variant is limited. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview to inform future investigations and therapeutic development.

Metabolic and Physiological Effects: A Comparative Overview

The metabolic processing and physiological impacts of cis and trans fatty acids differ significantly. While specific data for nonadecenoic acid isomers is sparse, extensive research on octadecenoic acid (C18:1) isomers, namely cis-oleic acid and trans-elaidic acid, provides a strong predictive framework.

Cis-Nonadecenoic Acid:

  • Metabolism: Generally, cis isomers are preferentially directed towards esterification, leading to the synthesis of triglycerides and phospholipids (B1166683).[1] cis-10-Nonadecenoic acid can undergo β-oxidation for energy production.[2]

  • Biological Activity: cis-10-Nonadecenoic acid has been shown to inhibit the proliferation of HL-60 cells and prevent the production of tumor necrosis factor induced by lipopolysaccharides in mouse macrophages.[3] It may also contribute to lowering low-density lipoprotein (LDL) levels and increasing high-density lipoprotein (HDL) levels, suggesting potential cardiovascular benefits.[2] Furthermore, like other long-chain fatty acids, it has been observed to inhibit p53 activity.[3]

Trans-Nonadecenoic Acid:

  • Metabolism: In contrast to their cis counterparts, trans fatty acids are more readily oxidized for energy, as evidenced by increased ketone body production in studies with trans-octadecenoic acid.[1] They are incorporated less into triglycerides and more into phospholipids compared to cis isomers.[1]

  • Biological Activity: Trans fatty acids are generally considered to have detrimental health effects. They have been shown to promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway.[4] Studies on trans-octadecenoic acid indicate it does not regulate the LDL receptor in the same beneficial way its cis isomer does.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on closely related fatty acid isomers, providing insights into the differential effects of cis and trans configurations.

Table 1: Comparative Metabolic Fate of Cis- and Trans-Octadecenoic Acid in Isolated Perfused Rat Liver [1]

ParameterCis-Isomer (Oleic Acid)Trans-Isomer (Elaidic Acid)
Ketone Body ProductionLowerHigher
Triacylglycerol Secretion (as VLDL)AugmentedNot Augmented
Incorporation into Perfusate TriacylglycerolHigherLower
Incorporation into Liver TriacylglycerolHigherLower
Incorporation into Liver PhospholipidLowerHigher
Oxidation RateLowerHigher

Table 2: Effects of Cis- and Trans-Octadecenoic Acid on LDL Metabolism in Hamsters [5]

ParameterCis-Isomer (Oleic Acid)Trans-Isomer (Elaidic Acid)
Hepatic LDL Receptor ActivitySignificantly IncreasedNot Significantly Altered
LDL-C ProductionSuppressedNot Significantly Altered
Steady-State LDL-C ConcentrationReducedNot Significantly Altered
Hepatic Cholesteryl Ester ConcentrationMarkedly IncreasedLower than Cis-Isomer

Experimental Protocols

1. Isolated Perfused Rat Liver Metabolism Study [1]

  • Objective: To compare the metabolism of cis- and trans-isomers of octadecenoic acid.

  • Model: Isolated perfused rat liver.

  • Methodology:

    • Livers from male Wistar rats were isolated and perfused with a Krebs-Henseleit bicarbonate buffer containing 3% bovine serum albumin and 10 mM glucose.

    • Either the cis (oleic acid) or trans (elaidic acid) isomer of 9-octadecenoic acid was infused into the perfusion medium.

    • Radioactive tracers, such as 9-[1-¹⁴C]octadecenoic acids and [2-³H]glycerol, were used to quantify fatty acid uptake, oxidation, and incorporation into various lipid fractions.

    • Samples of the perfusate and liver tissue were collected at various time points and analyzed for ketone bodies, triacylglycerols, and phospholipids.

    • Lipids were extracted and separated by thin-layer chromatography, and radioactivity was measured by liquid scintillation counting.

2. In Vivo Study of LDL Metabolism in Hamsters [5]

  • Objective: To determine the effect of dietary cis- and trans-octadecenoic acid on LDL metabolism.

  • Model: Male golden Syrian hamsters.

  • Methodology:

    • Hamsters were fed a diet containing either cis-9-octadecenoic acid (18:1(9c)) or trans-9-octadecenoic acid (18:1(9t)) for 30 days. A control group received a diet with octanoic acid, a biologically neutral fatty acid.

    • At the end of the feeding period, plasma levels of LDL-cholesterol (LDL-C) were measured.

    • The rate of LDL-C production (Jt) and the rate of receptor-dependent LDL-C uptake by the liver (Jm) were determined using kinetic modeling following the injection of radiolabeled LDL.

    • Hepatic tissue was analyzed for the concentration of cholesteryl esters.

Signaling Pathways and Experimental Workflows

Proinflammatory Signaling Pathway of Trans-Fatty Acids

Trans-fatty acids have been shown to potentiate the activation of the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway, a key cascade in inflammatory responses and apoptosis.[4]

Trans_Fatty_Acid_Signaling TFA Trans-Fatty Acid (e.g., Elaidic Acid) ASK1 ASK1 TFA->ASK1 potentiates activation ATP Extracellular ATP (Damage Signal) P2X7 P2X7 Receptor ATP->P2X7 activates CaMKII CaMKII P2X7->CaMKII activates CaMKII->ASK1 activates p38 p38 MAPK ASK1->p38 activates Apoptosis Apoptosis & Inflammation p38->Apoptosis leads to

Caption: Proinflammatory signaling cascade potentiated by trans-fatty acids.

Experimental Workflow for Comparing Isomer Effects on Cell Viability

A common experimental approach to compare the cytotoxic effects of different fatty acid isomers involves treating cultured cells and assessing their viability.

Cell_Viability_Workflow start Start: Culture Cells (e.g., Macrophages) treatment Treatment Groups start->treatment cis Cis-Nonadecenoic Acid treatment->cis trans Trans-Nonadecenoic Acid treatment->trans control Vehicle Control treatment->control incubation Incubate for a Defined Period cis->incubation trans->incubation control->incubation assay Perform Viability Assay (e.g., MTT, LDH) incubation->assay analysis Data Analysis: Compare Viability assay->analysis

Caption: Generalized workflow for assessing cellular viability after fatty acid isomer treatment.

The geometric configuration of nonadecenoic acid isomers profoundly influences their metabolic fate and biological functions. While cis-isomers are generally associated with neutral or potentially beneficial effects on lipid metabolism and inflammation, trans-isomers are implicated in pro-inflammatory signaling and adverse cardiovascular outcomes. The provided data and experimental frameworks, largely based on the well-studied C18:1 isomers, offer a robust starting point for researchers investigating the specific roles of C19:1 nonadecenoic acid isomers. Further direct comparative studies on nonadecenoic acid isomers are warranted to elucidate their precise mechanisms of action and potential as therapeutic targets or diagnostic markers.

References

Safety Operating Guide

Proper Disposal of 10Z-Nonadecenoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of 10Z-Nonadecenoic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

This compound presents several hazards that must be managed during handling and disposal. It is classified as a flammable liquid and can cause skin and eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the specific product you are using, as it may be supplied as a pure substance or dissolved in a flammable solvent like ethanol.

Hazard Identification and Personal Protective Equipment (PPE):

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing appropriate PPE.

Hazard ClassGHS CodeDescriptionRequired PPE
Flammable LiquidsH225Highly flammable liquid and vapor[1]Flame-retardant lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile)
Skin IrritationH315Causes skin irritation[1][2]Lab coat, safety goggles, chemical-resistant gloves
Eye IrritationH319Causes serious eye irritation[1][2]Safety goggles or face shield
Respiratory IrritationH335May cause respiratory irritation[2]Use in a fume hood to avoid inhalation

Step-by-Step Disposal Procedures

Disposal of this compound must adhere to official regulations.[1] It is crucial not to dispose of this chemical with household garbage or allow it to enter the sewage system in its original state.[1] The appropriate disposal method depends on the quantity and concentration of the waste.

Experimental Protocol: Neutralization of Small Quantities of this compound

For very small quantities of purely acidic waste (not mixed with other hazardous materials), neutralization is a potential on-site treatment method. This procedure should only be performed by trained personnel.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (NaHCO₃) or another weak base

  • Large beaker or container (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE (lab coat, gloves, safety goggles, face shield)

Procedure:

  • Preparation: Perform the entire procedure within a certified chemical fume hood. Place the large beaker on a stir plate.

  • Dilution: If the acid is concentrated, slowly add it to a large volume of cold water in the beaker with stirring. This helps to dissipate any heat generated.

  • Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate, to the acidic solution while stirring continuously. Be cautious as this may cause foaming or gas evolution (CO₂).

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base in small increments until the pH is stable within a neutral range (typically between 5.5 and 9.5).[3]

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste check_quantity Is the quantity small and uncontaminated? start->check_quantity neutralize Neutralize with weak base to pH 5.5-9.5 (Follow Protocol) check_quantity->neutralize Yes collect_waste Collect in a designated, labeled hazardous waste container check_quantity->collect_waste No (Large quantity or mixed waste) drain_disposal Dispose down drain with copious water (Check local regulations) neutralize->drain_disposal waste_pickup Arrange for hazardous waste pickup by EHS drain_disposal->waste_pickup If prohibited absorb_spill Absorb with inert material (e.g., sand, vermiculite) collect_waste->absorb_spill For spills collect_waste->waste_pickup absorb_spill->collect_waste

Caption: Disposal decision workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.